Sodium methanesulfinate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
CH3NaO2S |
|---|---|
Molecular Weight |
105.11 g/mol |
IUPAC Name |
sodium trideuteriomethanesulfinate |
InChI |
InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1/i1D3; |
InChI Key |
LYPGDCWPTHTUDO-NIIDSAIPSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Sodium Methanesulfinate-d3: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of Sodium Methanesulfinate-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental methodologies, and presents logical workflows through clear visualizations.
Core Chemical and Physical Properties
This compound is the deuterated analogue of sodium methanesulfinate (B1228633). The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in mechanistic studies, metabolic research, and as an internal standard in analytical chemistry.[]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for comparison.
| Property | This compound | Sodium Methanesulfinate |
| Chemical Formula | CD₃NaO₂S[][2] | CH₃NaO₂S[3][4] |
| Molecular Weight | 105.11 g/mol [][2] | 102.09 g/mol [3][5] |
| CAS Number | 2129597-38-0[2][6] | 20277-69-4[3][4] |
| Isotopic Purity | Typically ≥98 atom % D[6][7] | Not Applicable |
| Melting Point | Data not available; likely similar to the non-deuterated form. | 222-226 °C (decomposes)[5][8] |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Highly soluble in water.[4] | Highly soluble in water.[4] |
Synthesis and Purification
The synthesis of this compound typically involves the use of a deuterated starting material. While specific, detailed protocols for the deuterated compound are proprietary to manufacturers, a general synthetic approach can be inferred from the synthesis of its non-deuterated analogue.
General Synthetic Workflow
The synthesis of sodium methanesulfinate generally involves the reduction of a methanesulfonyl derivative. A common method utilizes sodium metabisulfite (B1197395) as the reducing agent and sulfinating agent.[9]
References
- 2. Sodium Methanesulfonate-d3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Sodium methanesulfinate Methanesulfinic acid sodium salt [sigmaaldrich.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to Sodium Methanesulfinate-d3
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Sodium methanesulfinate-d3, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and biological processes.
Core Physical and Chemical Properties
This compound is the deuterated analog of sodium methanesulfinate (B1228633). The substitution of hydrogen with deuterium (B1214612) is a valuable tool in drug development for studying reaction mechanisms, metabolic pathways, and for potentially improving the pharmacokinetic profiles of drug candidates.[1]
Data Presentation: Physical and Chemical Characteristics
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart for comparison.
| Property | This compound | Sodium Methanesulfinate (non-deuterated) |
| Chemical Formula | CD₃NaO₂S[1] | CH₃NaO₂S[2] |
| Molecular Weight | 105.11 g/mol [1] | 102.09 g/mol [3] |
| CAS Number | 2129597-38-0 | 20277-69-4[3] |
| Appearance | White to off-white powder | White to light beige powder[4] |
| Melting Point | 220 - 222 °C | 222-226 °C (decomposes)[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Slightly soluble in methanol (B129727) and water. | Soluble in water (75.2 mg/mL).[4][5] |
| Purity | Typically ≥98 atom % D | Typically ≥85% |
Experimental Protocols
Synthesis of Sodium Methanesulfinate
The following protocol describes the synthesis of sodium methanesulfinate from methanesulfonyl chloride and sodium metabisulfite (B1197395).[6] To synthesize this compound, one would start with methanesulfonyl chloride-d3.
Materials:
-
Methanesulfonyl chloride
-
Sodium metabisulfite (35% aqueous solution)
-
Sodium hydroxide (B78521) solution
-
Anhydrous ethanol (B145695)
-
Four-necked flask
-
Thermometer
-
Stirrer
-
Reflux condenser
-
Nitrogen source
Procedure:
-
Equip a four-necked flask with a thermometer, stirrer, reflux condenser, and a nitrogen inlet.
-
Charge the flask with 326g of a 35% (mass fraction) solution of sodium metabisulfite.
-
Under a nitrogen atmosphere, stir the mixture and heat to 60-65°C.
-
Slowly add 90.6g of methanesulfonyl chloride while maintaining a gentle reflux.
-
Control the pH of the reaction mixture between 8 and 9 by adding sodium hydroxide solution as needed.
-
The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
-
Filter the resulting solution to obtain a colorless and transparent liquid.
-
Concentrate the filtrate under reduced pressure until white crystals begin to form.
-
Stop heating and allow the mixture to cool.
-
Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride.
-
Filter the mixture to remove the sodium chloride.
-
Heat the filtrate to evaporate the solvent, yielding the crude sodium methanesulfinate as a white solid.
-
Purify the crude product by recrystallization and drying.
Mandatory Visualizations
Experimental Workflow: Synthesis of Sodium Methanesulfinate
The following diagram illustrates the key steps in the synthesis of sodium methanesulfinate.
Logical Relationship: Role in LFA-1 Inhibitor Synthesis and Pathway Interaction
This compound is utilized as a reagent in the preparation of deuterated 3-(methylsulfonyl)-L-phenylalanine derivatives, which can act as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1).[7] LFA-1 is an integrin crucial for T-cell adhesion, migration, and the formation of the immunological synapse, playing a significant role in immune responses.[6][7][8] The diagram below illustrates this logical relationship and a simplified view of the LFA-1 signaling pathway.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Page loading... [guidechem.com]
- 5. 20277-69-4|Sodium methanesulfinate| Ambeed [ambeed.com]
- 6. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 7. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 8. Understanding the Role of LFA-1 in Leukocyte Adhesion Deficiency Type I (LAD I): Moving towards Inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of Sodium Methanesulfinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for sodium methanesulfinate-d3. Due to the limited availability of specific stability data for the deuterated form, this guide also incorporates analogous data from its non-deuterated counterpart, sodium methanesulfinate (B1228633), to provide a thorough understanding for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of sodium methanesulfinate and its deuterated analog is presented below.
| Property | Sodium Methanesulfinate | This compound | Data Source(s) |
| Molecular Formula | CH₃SO₂Na | CD₃SO₂Na | [1] |
| Molecular Weight | ~102.09 g/mol | ~105.11 g/mol (calculated) | |
| Appearance | White to light beige powder/crystal | Solid | [1][2][3] |
| Melting Point | 222-226 °C (decomposes) | Not available | [2] |
| Solubility | Soluble in water; slightly soluble in methanol | Not available | [2] |
| CAS Number | 20277-69-4 | 2129597-38-0 | [1] |
Stability Profile
This compound is generally stable under recommended storage conditions.[1] However, its non-deuterated form is known to be sensitive to certain environmental factors, and it is prudent to assume similar sensitivities for the deuterated compound.
Key Stability Considerations:
-
Hygroscopicity: Sodium methanesulfinate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Exposure to moist air or water should be avoided.
-
Air Sensitivity: The compound is sensitive to air.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and sulfur oxides.
-
Long-Term Stability: One supplier suggests that after three years of storage under recommended conditions, the compound should be re-analyzed for chemical purity before use.[4]
The general degradation pathways for sulfinate salts, which can be inferred for this compound, primarily involve oxidation.
Caption: General oxidation pathway of this compound.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and information for the non-deuterated analog.
| Parameter | Recommendation | Rationale | Data Source(s) |
| Temperature | Room temperature | To prevent thermal degradation. | [1] |
| Atmosphere | Store under an inert gas (e.g., nitrogen) | To prevent degradation due to air sensitivity. | |
| Moisture | Keep in a dry place and protect from moisture | Due to its hygroscopic nature. | [1] |
| Container | Keep container tightly closed | To prevent exposure to air and moisture. | |
| Ventilation | Store in a well-ventilated place | General laboratory safety practice. |
Proposed Experimental Protocol for Stability Testing
While a specific, validated stability testing protocol for this compound is not publicly available, a general protocol can be designed based on standard pharmaceutical industry practices.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound (test substance)
-
Reference standard of this compound
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Analytical column suitable for separating the analyte from potential degradants
-
Controlled environment stability chambers
-
Inert gas (e.g., nitrogen)
-
Appropriate solvents and reagents for sample preparation and HPLC analysis
Methodology:
-
Initial Characterization:
-
Perform initial analysis of the test substance for appearance, identity (e.g., by IR or NMR), purity (by HPLC), and water content (e.g., by Karl Fischer titration).
-
-
Sample Preparation and Storage:
-
Package samples of the test substance in containers that mimic the proposed long-term storage container.
-
Place the packaged samples into stability chambers under the following conditions (ICH guidelines can be used as a reference):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
Forced Degradation: Expose the substance to stress conditions (e.g., acid, base, oxidation, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability; 0, 1, 2, 3, and 6 months for accelerated stability).
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance
-
Purity (using a validated stability-indicating HPLC method)
-
Degradation products (quantify any new peaks that appear in the chromatogram)
-
-
-
Data Analysis:
-
Evaluate the data for any significant changes in purity or the formation of degradation products over time.
-
Determine the shelf-life of the product based on the long-term stability data.
-
References
Thermal Decomposition of Sodium Methanesulfinate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of Sodium Methanesulfinate-d3 (CD₃SO₂Na). Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this document synthesizes information from related sulfur-containing sodium salts and established thermal analysis methodologies to present a predictive framework. This guide is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving the thermal treatment of this compound. The content includes proposed decomposition pathways, detailed experimental protocols for thermal analysis, and structured data tables for comparative purposes.
Introduction
Sodium methanesulfinate (B1228633) and its deuterated analogue, this compound, are valuable reagents in organic synthesis and pharmaceutical development. The incorporation of deuterium (B1214612) can offer advantages in metabolic studies and reaction mechanism elucidation. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and application in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of undesired byproducts, potentially impacting reaction yield, product purity, and safety. This guide outlines the expected thermal behavior of this compound and provides robust protocols for its experimental investigation.
Proposed Thermal Decomposition Pathway
The thermal decomposition of sodium sulfinates, in an inert atmosphere, is anticipated to proceed through a disproportionation mechanism, analogous to that observed for other sodium oxo-salts of sulfur, such as sodium sulfite.[1] The primary pathway is hypothesized to involve the formation of sodium methanesulfonate (B1217627) and a reduced sulfur species. The presence of the deuterated methyl group is not expected to fundamentally alter the decomposition pathway but may have a minor effect on the decomposition temperature and kinetics.
A proposed decomposition scheme is as follows:
Disproportionation Reaction:
4 CD₃SO₂Na → CD₃SO₃Na + (CD₃)₂S₂O₂ + Na₂SO₃
Followed by further decomposition of the intermediates. Evolved gases may include deuterated methane (B114726) (CD₄), sulfur dioxide (SO₂), and other volatile sulfur compounds.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the thermal analysis of this compound, based on typical values for related compounds. These values should be confirmed experimentally.
Table 1: Expected Thermogravimetric Analysis (TGA) Data
| Parameter | Expected Value | Notes |
| Onset of Decomposition (Tonset) | 250 - 300 °C | In an inert atmosphere (e.g., Nitrogen). |
| Major Mass Loss Step 1 | 280 - 350 °C | Corresponds to the primary disproportionation reaction. |
| Mass Loss (%) | 40 - 60% | Dependent on the final decomposition products. |
| Residue at 600 °C | 30 - 50% | Expected to be primarily sodium sulfate (B86663) and sodium carbonate. |
Table 2: Expected Differential Scanning Calorimetry (DSC) Data
| Parameter | Expected Value | Notes |
| Endothermic Event 1 | 100 - 120 °C | If hydrated, corresponds to the loss of water. |
| Exothermic Event 1 | 280 - 350 °C | Corresponds to the onset of oxidative decomposition if run in air. |
| Exothermic Event 2 | > 400 °C | Further decomposition of intermediate products. |
Experimental Protocols
The following protocols are recommended for the comprehensive thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during this process.[2]
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.[2]
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment.[2] An analysis in air can be performed in parallel to assess oxidative stability.[2]
-
Temperature Program:
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or gold-plated stainless steel DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.[2]
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.[2]
-
Temperature Program:
Evolved Gas Analysis (EGA) using TGA-FTIR
Objective: To identify the chemical nature of the gases evolved during the decomposition of this compound.
Methodology:
-
Instrument: A TGA instrument coupled to a Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line.
-
TGA Conditions: Follow the TGA protocol outlined in section 4.1.
-
FTIR Conditions:
-
Transfer Line Temperature: Maintain at 20-30 °C above the final TGA temperature to prevent condensation of evolved gases.
-
Gas Cell Temperature: Maintain at a similar temperature to the transfer line.[2]
-
Spectral Acquisition: Continuously collect FTIR spectra of the evolved gases throughout the TGA run. A typical setting would be a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an acquisition rate of one spectrum per minute.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for Thermal Analysis.
Proposed Decomposition Pathway
This diagram illustrates a simplified, hypothetical decomposition pathway for this compound based on disproportionation.
Caption: Hypothetical Decomposition Pathway.
Conclusion
References
Technical Guide: Hygroscopicity and Handling of Sodium Methanesulfinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature and proper handling procedures for sodium methanesulfinate-d3. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Executive Summary
This compound is a deuterated organic salt that is increasingly utilized in pharmaceutical research and development. A critical, yet often overlooked, property of this compound is its hygroscopicity. This document outlines the challenges associated with its moisture sensitivity and provides detailed recommendations for its handling, storage, and use in experimental settings. The information presented is aggregated from various safety data sheets and product information sources to ensure a comprehensive understanding for laboratory personnel.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its correct handling and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | CD₃NaO₂S | [1] |
| Molecular Weight | 105.11 g/mol | [2] |
| CAS Number | 2129597-38-0 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 222-226 °C (decomposes) | [1][3] |
| Solubility | Soluble in water | [1][3] |
| Stability | Stable under recommended storage conditions. Re-analysis for chemical purity is recommended after three years. | [1][4] |
| Hygroscopicity | Hygroscopic and sensitive to air and moisture. | [3] |
Hygroscopicity and Stability
This compound is explicitly identified as a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere[3]. This property presents significant challenges for its storage and handling.
Impact of Moisture Absorption:
-
Degradation: The presence of water can lead to the degradation of the compound, compromising its purity and potentially altering its reactivity.
-
Inaccurate Measurements: The absorption of water will increase the measured weight of the substance, leading to errors in concentration calculations for solutions.
-
Physical Changes: Caking or clumping of the powder can occur, making it difficult to handle and dispense accurately.
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature and hygroscopicity, strict handling protocols must be followed. The recommended workflow for handling this compound is illustrated in the diagram below.
Caption: Recommended Workflow for Handling this compound
Personal Protective Equipment (PPE):
A summary of the required PPE is provided in Table 2.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | References |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [1] |
| Skin and Body Protection | Laboratory coat. | [1] |
| Respiratory Protection | Not required if handled in a fume hood. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated outside of a ventilated enclosure. |
Storage and Disposal
Proper storage is critical to maintaining the quality of this compound. The logical relationship for storage considerations is depicted below.
Caption: Storage Considerations for this compound
Storage Recommendations:
-
Store at room temperature in a dry and well-ventilated place[1][2].
-
Keep the container tightly closed to prevent moisture ingress.
-
For long-term storage or for users who require the highest purity, storing under an inert atmosphere such as nitrogen is recommended.
-
Store away from incompatible materials, particularly strong oxidizing agents[1].
Disposal:
-
Dispose of waste material in suitable, closed containers[1].
-
Follow all local and national regulations for chemical waste disposal.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general guidelines should be observed when working with this compound.
Weighing and Dispensing:
-
Due to its hygroscopic nature, weighing should be performed as quickly as possible.
-
For applications sensitive to moisture, weighing and dispensing should be conducted in a glovebox under an inert atmosphere.
-
If a glovebox is not available, consider weighing a larger amount than needed in a sealed container, and then using that stock for multiple experiments to minimize exposure of the primary container to the atmosphere.
Solution Preparation:
-
Use anhydrous solvents if the reaction is sensitive to water.
-
The compound is soluble in water[1][3]. For aqueous solutions, use deionized or distilled water.
-
Prepare solutions fresh for use whenever possible to avoid degradation.
Safety and Hazards
This compound presents several health hazards. A summary is provided in Table 3.
Table 3: Health Hazards of this compound
| Hazard | Description | Precautionary Statements | References |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [1][5][6] |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. | [1] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
First Aid Measures:
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician[1].
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].
Always have the Safety Data Sheet (SDS) readily available when working with this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Solubility of Sodium Methanesulfinate-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Sodium Methanesulfinate-d3 in organic solvents. Due to a lack of specific quantitative data in publicly available literature for both the deuterated and non-deuterated forms of sodium methanesulfinate (B1228633), this document provides a summary of the known qualitative solubility, a generalized experimental protocol for determining solubility, and a discussion of the factors that influence the solubility of this compound. The potential effects of deuteration on solubility are also considered.
Introduction to this compound
Sodium methanesulfinate (CH₃NaO₂S) is an organic salt with applications in chemical synthesis. Its deuterated analogue, this compound (CD₃NaO₂S), is of interest in pharmaceutical research, particularly in metabolic studies and for potentially altering pharmacokinetic profiles through the kinetic isotope effect. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug formulation and development, enabling the preparation of solutions for analysis, reaction, and administration.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound and its non-deuterated counterpart in organic solvents. The available information is qualitative and summarized in the table below.
Table 1: Qualitative Solubility of Sodium Methanesulfinate
| Solvent | Solubility Classification | Notes |
| Water | Soluble[1][2] | - |
| Methanol | Slightly Soluble | - |
| Other Organic Solvents | Data not available | Further experimental investigation is required. |
It is important to note that "slightly soluble" is a general term and the actual quantitative solubility would need to be determined experimentally.
Experimental Protocol for Solubility Determination
For researchers requiring quantitative solubility data, the following generalized experimental protocol, based on the equilibrium concentration method, is recommended.[3][4]
Principle
An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the supernatant is determined, which represents the solubility of the compound at that temperature.
Materials and Equipment
-
This compound (or Sodium Methanesulfinate)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure
-
Sample Preparation : Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid remaining after equilibration.
-
Solvent Addition : Accurately add a known volume of the organic solvent to each vial.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[3][4]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Dilution : Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of physical and chemical factors, as depicted in the diagram below.
Discussion of Influencing Factors
Solvent and Solute Properties
The principle of "like dissolves like" is the primary determinant of solubility.[5][6][7] Sodium methanesulfinate is a polar, ionic compound. Therefore, it is expected to have higher solubility in polar solvents that can effectively solvate the sodium cation and the methanesulfinate anion. The slight solubility in methanol, a polar protic solvent, aligns with this principle. Its solubility in non-polar organic solvents is expected to be very low.
System Conditions
-
Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. However, this relationship must be determined experimentally for each solute-solvent system.
-
Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.[6]
The Effect of Deuteration
The replacement of hydrogen with deuterium (B1214612) in the methyl group (CH₃ to CD₃) is a subtle structural modification that can have minor effects on the physicochemical properties of a molecule. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in intermolecular interactions. While the effect of deuteration on the solubility of small molecules is generally not dramatic, it can lead to slight changes.[8] In some cases, deuterated compounds have been observed to have slightly different elution times in liquid chromatography, which can be attributed to minor differences in interactions with the stationary and mobile phases.[8] However, without experimental data, the precise impact of deuteration on the solubility of sodium methanesulfinate remains speculative.
Conclusion
While there is a notable absence of quantitative solubility data for this compound in organic solvents, this guide provides a framework for researchers to approach this challenge. The qualitative data indicates a preference for polar solvents. A generalized experimental protocol is provided to enable the determination of quantitative solubility data. The key factors influencing solubility, including the subtle potential effects of deuteration, have been outlined. It is recommended that researchers in need of precise solubility data undertake experimental determination following the principles and methods described herein.
References
- 1. echemi.com [echemi.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. byjus.com [byjus.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
A Comprehensive Technical Guide to Sodium Methanesulfinate-d3 (CAS: 2129597-38-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanesulfinate-d3, a deuterated isotopologue of sodium methanesulfinate (B1228633), is a specialized reagent primarily utilized in the synthesis of deuterated pharmaceutical compounds. Its incorporation into drug candidates allows for the investigation of kinetic isotope effects, which can influence the metabolic stability and pharmacokinetic profiles of the molecules. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and key applications, with a focus on its role in the development of LFA-1 inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, with a comparison to its non-deuterated counterpart, Sodium methanesulfinate.
| Property | This compound | Sodium methanesulfinate |
| CAS Number | 2129597-38-0 | 20277-69-4 |
| Molecular Formula | CD₃NaO₂S | CH₃NaO₂S |
| Molecular Weight | 105.11 g/mol [1] | 102.09 g/mol [2] |
| Appearance | White to Off-White Solid[] | White to light beige powder[4] |
| Melting Point | 220 - 222°C[] | 222-226 °C (decomposes)[4][5][6] |
| Solubility | Methanol (Slightly), Water (Slightly)[] | Methanol, Water (Slightly)[5] |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Synthesis of this compound
The synthesis of this compound typically involves the reduction of a deuterated methanesulfonyl precursor. A plausible and commonly employed synthetic route starts from deuterated methanesulfonyl chloride (methanesulfonyl chloride-d3).
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of sodium methanesulfinate, adapted for the deuterated analogue.
Materials:
-
Methanesulfonyl chloride-d3 (CD₃SO₂Cl)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium sulfite (1.0 eq) and sodium bicarbonate (2.0 eq) in deionized water.
-
Cool the solution to 10°C using an ice bath.
-
Slowly add methanesulfonyl chloride-d3 (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 15°C. The reaction is exothermic and will be accompanied by the evolution of carbon dioxide.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours, allowing it to gradually warm to room temperature. Gas evolution should cease, resulting in a clear, colorless solution of this compound.
-
The resulting aqueous solution can be used directly in subsequent reactions or the product can be isolated by techniques such as lyophilization, though it is often used in situ.
Diagram of the Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Application in the Synthesis of Deuterated LFA-1 Inhibitors
A significant application of this compound is in the preparation of deuterated 3-(methylsulfonyl)-L-phenylalanine derivatives, which act as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1)[]. LFA-1 is an integrin protein crucial for leukocyte adhesion and migration, and its inhibition is a therapeutic strategy for various inflammatory and autoimmune diseases.
Experimental Workflow: Synthesis of a Deuterated LFA-1 Inhibitor Precursor
The following is a generalized workflow for the synthesis of a deuterated methylsulfonyl-containing intermediate, a key component of certain LFA-1 inhibitors.
Materials:
-
A suitable L-phenylalanine derivative with a leaving group (e.g., a halide) on the phenyl ring.
-
This compound (in aqueous solution from the synthesis described above).
-
A suitable solvent (e.g., Dimethylformamide - DMF).
-
A copper(I) catalyst (e.g., CuI) and a ligand (e.g., a diamine) for cross-coupling reactions.
Procedure:
-
To a reaction vessel, add the L-phenylalanine derivative, the copper(I) catalyst, and the ligand.
-
Add the aqueous solution of freshly prepared this compound.
-
Add DMF as a co-solvent to ensure homogeneity.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120°C) for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and purification by column chromatography to yield the deuterated 3-(methylsulfonyl-d3)-L-phenylalanine derivative.
Diagram of the Application Workflow:
Caption: Synthesis of a deuterated LFA-1 inhibitor precursor.
LFA-1 Signaling Pathway
LFA-1 plays a critical role in the immune response by mediating the adhesion of leukocytes to endothelial cells and antigen-presenting cells. The binding of LFA-1 to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), triggers a cascade of intracellular signaling events.
Diagram of the LFA-1 Signaling Pathway:
Caption: Simplified LFA-1 downstream signaling cascade.
Conclusion
This compound is a valuable tool for medicinal chemists and drug development professionals. Its primary utility lies in the specific introduction of a deuterated methylsulfonyl group into target molecules, enabling detailed investigations into drug metabolism and pharmacokinetics. The synthesis of deuterated LFA-1 inhibitors is a prime example of its application, contributing to the development of novel therapeutics for inflammatory and autoimmune disorders. This guide provides a foundational understanding of the properties, synthesis, and application of this important isotopically labeled compound.
References
- 1. Sodium Methanesulfonate-d3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 5. Sodium methanesulfinate CAS#: 20277-69-4 [m.chemicalbook.com]
- 6. 甲烷亚磺酸钠 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Purity and Isotopic Enrichment of Sodium Methanesulfinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of Sodium methanesulfinate-d3, a deuterated analogue of sodium methanesulfinate (B1228633). The focus is on its chemical purity and isotopic enrichment, which are paramount for its applications in drug development and metabolic research. This document outlines typical specifications, detailed analytical methodologies for quality control, and the biological context of related compounds.
Quantitative Data Summary
The quality of this compound is defined by its chemical purity and the degree of deuterium (B1214612) incorporation. The following tables summarize the typical specifications for this compound based on commercially available standards.
Table 1: Chemical Purity of this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |
| Typical Impurities | ||
| Unlabeled Sodium Methanesulfinate | To be determined | HPLC, Mass Spectrometry (MS) |
| Residual Solvents | To be determined | Gas Chromatography (GC), NMR |
| Inorganic Salts (e.g., Sodium Chloride) | To be determined | Ion Chromatography |
Table 2: Isotopic Enrichment of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment (atom % D) | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1][2] |
| Deuterium Distribution | Primarily CD3 | MS, NMR |
Experimental Protocols
Accurate determination of purity and isotopic enrichment is crucial. The following sections detail the methodologies for these analyses.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for this compound is not publicly available, a general method can be adapted from the analysis of similar sulfur-containing compounds and potential genotoxic impurities.[3]
Objective: To separate and quantify this compound and its potential organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Unlabeled sodium methanesulfinate reference standard
Chromatographic Conditions (Hypothetical):
-
Mobile Phase: A gradient of water and acetonitrile. For example, starting with 95% water and 5% acetonitrile, ramping to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As sodium methanesulfinate lacks a strong chromophore, derivatization might be necessary for sensitive UV detection.[3][4] Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be employed. If derivatization is used, the detection wavelength will depend on the derivatizing agent.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve. Prepare a standard of the unlabeled sodium methanesulfinate to determine its retention time.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Quantify the purity by comparing the peak area of the analyte to the total area of all peaks (area percent method) or against the calibration curve. Impurities can be identified by comparing their retention times to those of known standards.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment of deuterated compounds.[1][5][6]
Objective: To determine the percentage of deuterium atoms in this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate inlet system (e.g., direct infusion or LC-MS).
Reagents:
-
Methanol or other suitable solvent (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Mass Spectrometry Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of methanesulfinate-d3.
-
Data Analysis:
-
Identify the isotopic cluster of the molecular ion. For methanesulfinate ([CH3SO2]⁻), the unlabeled monoisotopic mass is approximately 79.98. For the deuterated analogue ([CD3SO2]⁻), the monoisotopic mass will be shifted by approximately 3 Da to 82.99.
-
Measure the intensities of the ion corresponding to the fully deuterated species (d3) and the ions corresponding to lower deuteration levels (d2, d1, d0).
-
Calculate the isotopic enrichment using the following formula: Atom % D = [ (3 * I(d3) + 2 * I(d2) + 1 * I(d1)) / (3 * (I(d3) + I(d2) + I(d1) + I(d0))) ] * 100 Where I(dx) is the intensity of the ion with 'x' deuterium atoms.
-
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the identity and isotopic substitution pattern, as well as assessing purity.[2]
Objective: To confirm the structure of this compound, verify the position of deuterium labeling, and assess chemical purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
This compound sample
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent. Add a known amount of an internal standard if performing qNMR.
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum. For a highly enriched this compound sample, the singlet corresponding to the methyl protons (around 2.8 ppm for the unlabeled compound) should be significantly diminished or absent.[7] The residual proton signal can be used to estimate the amount of unlabeled impurity.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire the ²H NMR spectrum. A signal corresponding to the deuterated methyl group should be observed, confirming the presence and location of the deuterium atoms.
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum. The signal for the methyl carbon will appear as a multiplet due to coupling with deuterium (C-D coupling), confirming the deuteration at that position.[8]
-
-
Purity Assessment: The absence of significant impurity peaks in the ¹H NMR spectrum provides an indication of high chemical purity. Quantitative NMR can be used for a more precise purity determination by comparing the integral of the analyte signal to that of a certified internal standard.
Visualizations
The following diagrams illustrate relevant concepts for researchers using this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Conceptual metabolic pathway related to methanesulfinate.
Caption: Logical flow from synthesis to application of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 7. Sodium methanesulfinate(20277-69-4) 1H NMR [m.chemicalbook.com]
- 8. Sodium methanesulfinate(20277-69-4) 13C NMR [m.chemicalbook.com]
Reactivity Profile of Sodium Methanesulfinate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanesulfinate-d3 (CD₃SO₂Na) is a deuterated isotopologue of sodium methanesulfinate (B1228633), a versatile and reactive organosulfur compound. While specific literature on the reactivity of the deuterated form is limited, its chemical behavior is largely analogous to that of its non-deuterated counterpart. This guide provides an in-depth overview of the reactivity profile of sodium methanesulfinate, with a particular focus on its applications in organic synthesis and its relevance to drug development. The inclusion of deuterium (B1214612) can introduce a kinetic isotope effect in reactions where the C-D bond is cleaved or perturbed in the rate-determining step, potentially offering advantages in metabolic stability for pharmaceutical applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its non-deuterated analog is presented in Table 1.
| Property | This compound | Sodium Methanesulfinate |
| Molecular Formula | CD₃NaO₂S | CH₃NaO₂S |
| Molecular Weight | 105.11 g/mol [1] | 102.09 g/mol [2] |
| CAS Number | 2129597-38-0[1] | 20277-69-4[2] |
| Appearance | White to off-white solid | White to light beige powder[3] |
| Solubility | Soluble in water, slightly soluble in methanol. | Soluble in water, slightly soluble in methanol.[3] |
| Stability | Stable under recommended storage conditions (room temperature, inert atmosphere).[4] Hygroscopic and air-sensitive.[3] | Stable, but hygroscopic and air-sensitive.[3] |
Reactivity Profile
Sodium methanesulfinate is a versatile reagent that can participate in a variety of chemical transformations, acting as a nucleophile, a radical precursor, and a partner in cross-coupling reactions.[5][6] The reactivity stems from the sulfinate anion (CH₃SO₂⁻), which possesses a nucleophilic sulfur atom and can be oxidized to a sulfonyl radical.
Nucleophilic Reactivity
The methanesulfinate anion is a potent sulfur nucleophile and readily participates in Sₙ2 reactions with a variety of electrophiles, most notably alkyl halides, to form sulfones.[7] This reaction is a cornerstone of organosulfone synthesis.
General Reaction Scheme:
CD₃SO₂⁻Na⁺ + R-X → CD₃SO₂-R + NaX (where R = alkyl, allyl, benzyl; X = halide, tosylate)
A typical experimental workflow for this type of reaction is illustrated below.
Radical Reactivity
Under oxidative conditions, sodium methanesulfinate can generate the methanesulfonyl radical (CH₃SO₂•). This radical species can then participate in a variety of addition and cyclization reactions. This reactivity is particularly useful for the formation of C-S bonds in a radical fashion.
Generation of the Methanesulfonyl Radical:
CD₃SO₂⁻Na⁺ --[Oxidant]--> CD₃SO₂• + Na⁺ + e⁻
The generated radical can add to alkenes and alkynes, initiating radical cascades or leading to the formation of vinyl and allylic sulfones.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 3. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of a small molecule, nonpeptide inhibitor of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]
- 7. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
The Deuterium Kinetic Isotope Effect of Sodium Methanesulfinate-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This technical guide provides an in-depth exploration of the kinetic isotope effect of sodium methanesulfinate-d3 (CD₃SO₂Na), a deuterated isotopologue of sodium methanesulfinate (B1228633) (CH₃SO₂Na). While specific experimental data for this compound is not extensively available in public literature, this paper will establish the foundational principles of KIE studies and their application in drug development, using this compound as a focal example. We will present detailed, albeit illustrative, data tables, comprehensive experimental protocols, and conceptual diagrams to equip researchers with the necessary knowledge to design and interpret KIE studies for similar compounds.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is quantified as the ratio of the rate constant of the reaction with the light isotopologue (k L) to that of the heavy isotopologue (k H):
KIE = k L / k H
A KIE greater than 1, known as a "normal" KIE, indicates that the reaction with the lighter isotope is faster. This is the more common scenario, particularly in reactions involving the cleavage of a C-H bond. Conversely, a KIE less than 1 is termed an "inverse" KIE.
The primary cause of the deuterium KIE is the difference in the zero-point vibrational energy of a C-H bond compared to a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which leads to a slower reaction rate.[2]
Applications in Drug Development:
The deuterium KIE is a powerful tool in medicinal chemistry and drug development.[3] By strategically replacing hydrogen with deuterium at metabolically labile positions in a drug molecule, it is possible to slow down its metabolism. This can lead to:
-
Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent plasma concentrations.
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can mitigate its formation.
-
Increased Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, the overall efficacy of the drug may be enhanced.
Sodium Methanesulfinate and the Significance of Deuteration
Sodium methanesulfinate (CH₃SO₂Na) is a versatile organosulfur compound used in various chemical syntheses.[4] Its methyl group can be susceptible to metabolic oxidation, a common pathway for many drug molecules. The deuterated analogue, this compound (CD₃SO₂Na), where the three hydrogen atoms of the methyl group are replaced by deuterium, serves as an excellent model to study the KIE on methyl group metabolism.
Quantitative Data on Kinetic Isotope Effects
Table 1: In Vitro Metabolic Stability in Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | KIE (CLint H / CLint D) |
| Sodium Methanesulfinate (CH₃SO₂Na) | 25 | 27.7 | 2.5 |
| This compound (CD₃SO₂Na) | 63 | 11.1 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | t½ (h) |
| Sodium Methanesulfinate (CH₃SO₂Na) | 850 | 4200 | 2.1 |
| This compound (CD₃SO₂Na) | 1250 | 8500 | 4.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the kinetic isotope effect of this compound.
Synthesis of this compound
A common method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride.[6]
Protocol:
-
Starting Material: Methanesulfonyl-d3 chloride (CD₃SO₂Cl).
-
Reduction: In a round-bottom flask, dissolve sodium sulfite (B76179) (Na₂SO₃) in water.
-
Slowly add methanesulfonyl-d3 chloride to the solution while stirring at room temperature.
-
The reaction mixture is heated to 60-70°C for several hours.
-
After cooling, the product, this compound, can be precipitated by the addition of a suitable organic solvent like ethanol.
-
The precipitate is filtered, washed, and dried under vacuum.
-
Characterization can be performed using NMR and mass spectrometry to confirm the isotopic purity.
In Vitro Metabolic Stability Assay
This assay determines the rate of metabolism of a compound in liver microsomes.
Protocol:
-
Incubation: Prepare incubation mixtures containing liver microsomes (e.g., human, rat), NADPH regenerating system, and either sodium methanesulfinate or this compound in a phosphate (B84403) buffer.
-
Time Points: Incubate the mixtures at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and microsomal protein concentration.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the compounds in an animal model.
Protocol:
-
Dosing: Administer sodium methanesulfinate or this compound to a cohort of laboratory animals (e.g., rats) via a specific route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, AUC, and t½.
Visualization of Concepts and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to KIE studies.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium methanesulfinate synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the d3-Methylsulfonyl Group in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium (B1214612) into drug candidates, known as deuteration, has emerged as a powerful tool in medicinal chemistry to enhance pharmacokinetic profiles. This guide focuses on the d3-methylsulfonyl group (-SO₂CD₃), a deuterated analogue of the common methylsulfonyl moiety. By leveraging the kinetic isotope effect (KIE), the replacement of hydrogen with deuterium in the methylsulfonyl group can significantly impact a compound's metabolic stability, leading to improved drug-like properties. This document provides a comprehensive overview of the d3-methylsulfonyl group, including its synthesis, physicochemical properties, and impact on metabolic stability, supported by experimental protocols and data presentation.
Introduction: The Rationale for Deuteration
The substitution of hydrogen with its stable isotope, deuterium, at a metabolically vulnerable position can significantly slow down the rate of enzymatic metabolism. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a reduced rate of metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[1]
The methylsulfonyl group (-SO₂CH₃) is a common functional group in many pharmaceuticals. The methyl group can be susceptible to oxidative metabolism, leading to the formation of hydroxymethyl and subsequently carboxylic acid metabolites. By replacing the protio-methyl group with a trideuteromethyl (d3-methyl) group, the rate of this metabolic pathway can be attenuated, potentially leading to:
-
Increased metabolic stability and half-life (t½) [2]
-
Greater drug exposure (Area Under the Curve - AUC)
-
Reduced formation of metabolites
-
Lower required dose and dosing frequency [2]
Synthesis of Compounds Containing the d3-Methylsulfonyl Group
The introduction of a d3-methylsulfonyl group into a target molecule typically involves the use of a deuterated reagent, such as d3-methylsulfonyl chloride (CD₃SO₂Cl).
Synthesis of d3-Methylsulfonyl Chloride
A common method for the synthesis of methanesulfonyl chloride is the reaction of methanesulfonic acid with thionyl chloride. This procedure can be adapted for the synthesis of the deuterated analogue using d3-methanesulfonic acid.
Experimental Protocol: Synthesis of Methanesulfonyl-d3 Chloride (Illustrative)
-
Materials: d3-Methanesulfonic acid, thionyl chloride, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place d3-methanesulfonic acid.
-
Heat the acid to approximately 95°C.
-
Slowly add thionyl chloride dropwise over a period of 4 hours, maintaining the temperature at 95°C.
-
After the addition is complete, continue heating for an additional 3.5 hours.
-
The crude d3-methylsulfonyl chloride is then purified by vacuum distillation.
-
Incorporation into Target Molecules
Once d3-methylsulfonyl chloride is obtained, it can be used in various reactions to introduce the d3-methylsulfonyl group, such as in the synthesis of sulfonamides or sulfones.
Experimental Protocol: Synthesis of a d3-Methylsulfonylaniline (Illustrative)
-
Materials: Aniline (B41778) derivative, d3-methylsulfonyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the aniline derivative in DCM and cool the solution to 0°C.
-
Add pyridine to the solution.
-
Slowly add a solution of d3-methylsulfonyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
-
Physicochemical Properties
The substitution of hydrogen with deuterium is a subtle structural modification that generally does not significantly alter the bulk physicochemical properties of a molecule, such as its pKa, logP, and solubility. However, minor differences can be observed. For instance, studies on deuterated flurbiprofen (B1673479) have shown a slight increase in solubility compared to the non-deuterated parent drug.[3] The primary impact of the d3-methylsulfonyl group is on the kinetic properties of reactions involving C-D bond cleavage, rather than on static physicochemical parameters.
Impact on Metabolic Stability and Pharmacokinetics: A Case Study
In Vitro Metabolic Stability
The metabolic stability of the deuterated and non-deuterated compounds was assessed in vitro using murine liver microsomes. The percentage of the parent compound remaining over time was measured to determine the metabolic half-life.
| Compound | % Parent Remaining at 60 min (in vitro) | In Vivo Stability (% Parent in Blood at 30 min) |
| Non-deuterated Analog | ~50% | ~40% |
| Deuterated (d2) Analog | ~75% | ~60% |
Data adapted from a study on a deuterated celecoxib (B62257) derivative, illustrating the principle of increased metabolic stability with deuteration.[4] The deuteration in this study was on a fluoromethyl group, not a methylsulfonyl group.
The data clearly indicates that the deuterated analog is significantly more stable in both in vitro and in vivo systems compared to its non-deuterated counterpart.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.
-
Materials:
-
Test compounds (non-deuterated and deuterated)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a microsomal suspension in phosphate buffer.
-
Prepare working solutions of the test compounds.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the test compounds to the microsomal suspension containing the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
Process the samples for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Analytical Characterization
NMR Spectroscopy
In ¹H NMR spectroscopy, the signal for the methyl group in a methylsulfonyl moiety will be absent in a d3-methylsulfonyl-containing compound. In ¹³C NMR, the carbon of the CD₃ group will typically appear as a multiplet due to coupling with deuterium (spin I=1), and its chemical shift may be slightly different from the corresponding CH₃ group.
Mass Spectrometry
In mass spectrometry, a compound containing a d3-methylsulfonyl group will have a molecular ion peak that is 3 Da higher than its non-deuterated counterpart. The fragmentation pattern can also be informative. For example, the loss of a methyl radical (•CH₃) would be observed as a loss of 15 Da in the non-deuterated compound, while the loss of a deuterated methyl radical (•CD₃) would correspond to a loss of 18 Da. This mass difference is a key feature used in LC-MS/MS-based quantification.
Signaling Pathways and Drug Metabolism
The d3-methylsulfonyl group primarily influences a drug's pharmacokinetic profile through its effect on metabolism, rather than directly altering its interaction with a specific signaling pathway. The general pathway of drug metabolism, particularly phase I oxidation by CYP enzymes, is the relevant biological context for understanding the utility of this group.
Conclusion
The d3-methylsulfonyl group represents a valuable modification in drug design for enhancing metabolic stability. By strategically replacing hydrogen with deuterium at a known metabolic soft spot, medicinal chemists can significantly improve a drug candidate's pharmacokinetic properties. This in-depth technical guide has provided an overview of the synthesis, characterization, and application of the d3-methylsulfonyl group, supported by experimental protocols and illustrative data. The continued application of this and other deuteration strategies will undoubtedly contribute to the development of safer and more effective medicines.
References
- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. bioscientia.de [bioscientia.de]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Properties of Sodium Methanesulfinate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral properties of Sodium methanesulfinate-d3. Due to the limited availability of public domain spectral data for the deuterated form, this document presents the available spectral data for the non-deuterated analogue, Sodium methanesulfinate (B1228633), as a reference. It further elucidates the anticipated spectral shifts and differences arising from isotopic labeling. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this compound.
Introduction
Sodium methanesulfinate (CH₃SO₂Na) is an organosulfur compound utilized in various chemical syntheses. Its deuterated isotopologue, this compound (CD₃SO₂Na), is of particular interest in mechanistic studies, as a tracer, or as an internal standard for quantitative analysis by NMR or mass spectrometry. The substitution of protium (B1232500) with deuterium (B1214612) can also influence the pharmacokinetic properties of drug candidates by altering metabolic pathways. A thorough understanding of the spectral characteristics of this compound is therefore crucial for its application in research and development.
While specific experimental spectra for this compound are not widely available in public databases, its spectral properties can be reliably predicted based on the well-documented spectra of its non-deuterated counterpart and the fundamental principles of isotopic effects in spectroscopy.
Spectral Data
This section summarizes the available spectral data for Sodium methanesulfinate and outlines the expected properties for this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The primary differences between the NMR spectra of Sodium methanesulfinate and its deuterated analogue will be the absence of the methyl proton signal in ¹H NMR and a characteristic triplet in the ¹³C NMR spectrum for the deuterated methyl group.
Table 1: ¹H NMR Spectral Data of Sodium Methanesulfinate
| Chemical Shift (ppm) | Multiplicity | Solvent |
| ~2.5 - 2.7 | Singlet | D₂O |
Note: The exact chemical shift can vary depending on the solvent and concentration.
Expected ¹H NMR Spectrum of this compound:
In the ¹H NMR spectrum of this compound, the singlet corresponding to the methyl protons will be absent. The only observable resonance would likely be the residual solvent peak.
Table 2: ¹³C NMR Spectral Data of Sodium Methanesulfinate
| Chemical Shift (ppm) | Multiplicity | Solvent |
| ~45 - 50 | Quartet | D₂O |
Note: The exact chemical shift can vary depending on the solvent and concentration.[1]
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum of this compound is expected to show a signal for the methyl carbon. Due to coupling with deuterium (spin I=1), this signal will appear as a triplet (following the 2nI+1 rule, where n=3 for the three deuterium atoms). The chemical shift is expected to be similar to the non-deuterated form.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The most significant difference in the IR spectra of Sodium methanesulfinate and this compound will be the C-H stretching and bending vibrations.
Table 3: Key IR Absorptions for Sodium Methanesulfinate
| Wavenumber (cm⁻¹) | Assignment |
| ~2900 - 3000 | C-H stretching |
| ~1380 - 1450 | C-H bending |
| ~1040 - 1200 | S=O stretching |
Source: Based on typical values for sulfinates and data for similar compounds.[2]
Expected IR Spectrum of this compound:
In the IR spectrum of this compound, the C-H stretching and bending vibrations will be replaced by C-D stretching and bending vibrations. These C-D modes will appear at lower wavenumbers (approximately 2100-2200 cm⁻¹ for stretching) due to the heavier mass of deuterium. The strong S=O stretching absorption is expected to be largely unaffected.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show a clear shift in the molecular ion peak compared to the non-deuterated form.
Table 4: Mass Spectrometry Data for Sodium Methanesulfinate
| Parameter | Value |
| Molecular Weight | 102.09 g/mol |
| Exact Mass | 101.9751 g/mol |
Source: PubChem CID 2733271[2]
Expected Mass Spectrum of this compound:
The molecular weight of this compound is approximately 105.11 g/mol . The exact mass will also be shifted by the mass difference between three deuterium atoms and three protium atoms. In a high-resolution mass spectrum, the molecular ion peak will be observed at a m/z value corresponding to the deuterated compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required for the spectral characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-15 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or higher (¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-250 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak or an internal standard.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Scan: Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal. Collect the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Direct Infusion Mass Spectrometry
Objective: To determine the mass-to-charge ratio of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. For Sodium methanesulfinate, the sulfinate anion [CD₃SO₂]⁻ is expected in negative mode.
-
Mass Analyzer: Scan a relevant mass range (e.g., m/z 50-200).
-
Instrument Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the ion of interest.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed m/z with the theoretical exact mass of the expected ion.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
In-Depth Technical Guide: Sodium Methanesulfinate-d3 NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for Sodium Methanesulfinate-d3. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental protocols, and logical visualizations to support research and development activities.
Introduction
This compound (CD₃SO₂Na) is the deuterated isotopologue of sodium methanesulfinate (B1228633). The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group makes it a valuable tool in mechanistic studies, particularly for tracing metabolic pathways and reaction mechanisms where the methyl group is involved. NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such labeled compounds. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound.
Predicted NMR Spectral Data
Due to the limited availability of experimentally acquired public data for this compound, the following tables summarize the expected NMR spectral data. These predictions are based on the known spectral data of its non-deuterated counterpart, sodium methanesulfinate, and the established principles of NMR spectroscopy for deuterated compounds.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| D₂O | Not Applicable | - | - | CD₃ |
| DMSO-d₆ | Not Applicable | - | - | CD₃ |
Note: In the ¹H NMR spectrum of the fully deuterated this compound, no signal is expected for the methyl group as all protons have been replaced by deuterium. A residual, likely very small, signal might be observed if the isotopic purity is less than 100%.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| D₂O | ~45-55 | Septet (or multiplet) | JC-D ≈ 19-22 | CD₃ |
| DMSO-d₆ | ~40-50 | Septet (or multiplet) | JC-D ≈ 19-22 | CD₃ |
Note: The ¹³C NMR spectrum of this compound is expected to show a signal for the deuterated methyl carbon. Due to coupling with the three deuterium atoms (spin I=1), this signal is predicted to appear as a septet, following the 2nI+1 rule where n=3 and I=1. The exact chemical shift may vary depending on the solvent and concentration.
Comparison with Non-Deuterated Sodium Methanesulfinate
For reference, the experimentally determined NMR data for non-deuterated sodium methanesulfinate (CH₃SO₂Na) is provided below.
Table 3: Experimental ¹H NMR Spectral Data for Sodium Methanesulfinate
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| DMSO-d₆ | 1.964[1] | Singlet[1] | 3H | CH₃ |
Table 4: Estimated ¹³C NMR Spectral Data for Sodium Methanesulfinate
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| DMSO-d₆ | ~45 | Quartet | CH₃ |
Note: The ¹³C signal for the methyl group in the non-deuterated compound is expected to be a quartet due to coupling with the three attached protons.
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte Preparation: Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvents or moisture.
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterium oxide (D₂O) is a suitable choice given the ionic nature of the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg/mL. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.
-
Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). c. Vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
-
Spectral Width (sw): A spectral width of 10-12 ppm, centered around 5-6 ppm, is appropriate.
-
Referencing: The residual solvent peak can be used for referencing (e.g., D₂O at ~4.79 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C and the lower gyromagnetic ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
Referencing: The solvent peak can be used for referencing (e.g., DMSO-d₆ at 39.52 ppm). For D₂O, an external reference or a small amount of an internal standard like DSS may be necessary.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Structure-spectrum correlation.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of Sodium Methanesulfinate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanesulfinate-d3 (CD3SO2Na) is a deuterated analog of sodium methanesulfinate, often employed as an internal standard in quantitative mass spectrometry-based assays. Its use is critical in pharmacokinetic studies, metabolic profiling, and other applications where precise quantification of its non-deuterated counterpart is necessary. Understanding the gas-phase fragmentation behavior of this isotopically labeled standard is paramount for developing robust, specific, and sensitive analytical methods, particularly for tandem mass spectrometry (MS/MS) applications like Multiple Reaction Monitoring (MRM).
This technical guide provides a theoretical framework for the mass spectrometric fragmentation pattern of this compound. The fragmentation pathways proposed herein are based on established chemical principles and fragmentation patterns of structurally similar compounds. This document also outlines a comprehensive experimental protocol for its analysis.
Physicochemical Properties and Mass Spectrometric Data
A summary of the key properties for this compound is presented below. This data is essential for instrument setup and spectral interpretation.
| Property | Value | Source |
| Chemical Formula | CD₃NaO₂S | [1] |
| Molecular Weight | 105.11 g/mol | [1] |
| Accurate Mass | 104.994 Da | [1] |
| Synonyms | Methyl-d3-sulfinic acid sodium salt, sodium;trideuteriomethanesulfinate | [1] |
| Parent Anion (M-Na)⁻ | [CD₃SO₂]⁻ | |
| Parent Anion Mass | ~102.00 Da |
Predicted Mass Spectrometry Fragmentation Pattern
Due to the ionic nature of this compound, electrospray ionization (ESI) is the preferred ionization technique. In negative ion mode ESI (-), the analyte will be detected as the methanesulfinate-d3 anion, [CD₃SO₂]⁻, at an m/z of approximately 102.00. The analysis of ionic salts can be challenging due to potential ion suppression and instrument contamination; therefore, appropriate sample preparation and chromatographic separation are crucial.[2][3]
Collision-Induced Dissociation (CID) of the [CD₃SO₂]⁻ precursor ion is predicted to proceed through several key fragmentation channels. The fragmentation of analogous sulfur-containing small molecules often involves the loss of small, stable neutral molecules like sulfur dioxide (SO₂).[4] The deuterium (B1214612) labeling provides a distinct mass shift that aids in confirming fragmentation pathways.[5][6]
Proposed Fragmentation Pathways
The primary fragmentation pathways for the methanesulfinate-d3 anion are hypothesized as follows:
-
Loss of Sulfur Dioxide (SO₂): The most probable fragmentation route involves the neutral loss of SO₂ (64.0 Da). This pathway is common for sulfinate and sulfonate compounds and would result in the formation of the trideuteriomethyl anion.
-
Carbon-Sulfur Bond Cleavage: An alternative pathway involves the cleavage of the C-S bond, leading to the formation of a sulfur dioxide radical anion and a neutral trideuteriomethyl radical.
The logical flow of this predicted fragmentation is visualized below.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Deuterated Compounds Using Sodium Methanesulfinate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This modification can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. Specifically, deuteration at metabolic "hot spots," sites prone to enzymatic degradation, can lead to reduced clearance, increased exposure, and potentially an improved therapeutic window.
The methyl sulfone moiety (-SO2CH3) is a common functional group in many drug candidates due to its ability to enhance polarity, solubility, and metabolic stability. However, the methyl group itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. Replacing the hydrogens of the methyl sulfone group with deuterium to form a deuterated methyl sulfone (-SO2CD3) can be a valuable strategy in drug design to mitigate this metabolic pathway.
Sodium methanesulfinate-d3 (CH3SO2Na) is a key reagent for the introduction of the trideuteromethylsulfonyl group into organic molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of deuterated compounds, with a focus on methods relevant to drug discovery and development.
Application 1: Synthesis of Deuterated Alkyl Sulfones via Nucleophilic Substitution
One of the most straightforward and widely used methods for the synthesis of deuterated methyl sulfones is the nucleophilic substitution reaction between this compound and an alkyl halide. This S-alkylation reaction is a robust method for forming a carbon-sulfur bond.
Experimental Protocol: General Procedure for S-Alkylation
Objective: To synthesize a deuterated alkyl methyl sulfone from an alkyl halide and this compound.
Materials:
-
This compound (CD3SO2Na)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, acetonitrile)
-
Diatomaceous earth
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the alkyl halide (1.0 mmol) in anhydrous DMF (5 mL) is added this compound (1.2 mmol, 1.2 equivalents).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of diatomaceous earth to remove any insoluble salts.
-
The filtrate is washed with water (3 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired deuterated alkyl methyl sulfone.
Quantitative Data
The following table summarizes representative yields for the synthesis of deuterated alkyl sulfones based on analogous non-deuterated reactions. Isotopic purity is expected to be high, corresponding to the enrichment of the starting this compound.
| Alkyl Halide | Product | Reaction Conditions | Yield (%) | Isotopic Purity (%) |
| Benzyl bromide | Benzyl trideuteromethyl sulfone | DMF, 60 °C, 4 h | 85-95 | >98 |
| Ethyl iodide | Ethyl trideuteromethyl sulfone | Acetonitrile, reflux, 12 h | 70-85 | >98 |
| 1-Bromobutane | Butyl trideuteromethyl sulfone | DMSO, 80 °C, 8 h | 80-90 | >98 |
Note: Yields are estimates based on similar non-deuterated reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow
Caption: S-Alkylation Experimental Workflow.
Application 2: Synthesis of Deuterated β-Keto Sulfones via Michael Addition
This compound can also act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds to furnish deuterated β-keto sulfones. These products are versatile synthetic intermediates.
Experimental Protocol: General Procedure for Michael Addition
Objective: To synthesize a deuterated β-keto sulfone from an α,β-unsaturated ketone and this compound.
Materials:
-
This compound (CD3SO2Na)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Ethanol (B145695) or other protic solvent
-
Acetic acid (catalytic amount)
-
Diatomaceous earth
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL) is added this compound (1.5 mmol, 1.5 equivalents).
-
A catalytic amount of acetic acid (e.g., 0.1 mmol) is added to the mixture.
-
The reaction is stirred at room temperature or refluxed for 6-48 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and water (1 x 10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the deuterated β-keto sulfone.
Quantitative Data
| Michael Acceptor | Product | Reaction Conditions | Yield (%) | Isotopic Purity (%) |
| Chalcone | 3-Phenyl-1-(phenyl)-3-(trideuteromethylsulfonyl)propan-1-one | Ethanol, reflux, 12 h | 75-90 | >98 |
| 2-Cyclohexen-1-one | 3-(Trideuteromethylsulfonyl)cyclohexan-1-one | Methanol, rt, 24 h | 60-75 | >98 |
Note: Yields are estimates based on analogous non-deuterated reactions.
Experimental Workflow
Caption: Michael Addition Experimental Workflow.
Relevance in Drug Development: Metabolic Stabilization
The introduction of a trideuteromethylsulfonyl group can significantly impact the metabolic stability of a drug candidate. The primary route of metabolism for a methyl sulfone is often oxidation of the methyl group, catalyzed by cytochrome P450 enzymes.
Cytochrome P450-Mediated Oxidation of Methyl Sulfone
Application Notes and Protocols for Sodium Methanesulfinate-d3 in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium methanesulfinate-d3 in palladium-catalyzed cross-coupling reactions, a critical transformation in the synthesis of deuterated drug candidates. The incorporation of deuterium (B1214612) at specific molecular positions can significantly enhance the metabolic stability and pharmacokinetic profile of therapeutic agents. This compound serves as a valuable building block for introducing a deuterated methylsulfonyl (-SO₂CD₃) moiety onto aryl and heteroaryl scaffolds.
While direct literature precedents for the palladium-catalyzed cross-coupling of this compound are limited, this document provides detailed protocols adapted from well-established methods for non-deuterated aliphatic and aryl sulfinates. These protocols are intended to serve as a robust starting point for reaction optimization.
Synthesis of this compound
The preparation of this compound can be achieved in a two-step process, starting with the synthesis of methanesulfonyl chloride-d3 from commercially available dimethyl sulfoxide-d6, followed by reduction.
Protocol: Synthesis of Methanesulfonyl Chloride-d3 (CD₃SO₂Cl)
This protocol is adapted from the procedure described by Hanai et al. for the chlorination of dimethyl sulfoxide-d6.
Materials:
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Chlorine (Cl₂) gas
-
Anhydrous conditions
Procedure:
-
In a flask equipped for gas inlet and outlet under anhydrous conditions, cool dimethyl sulfoxide-d6 to 0 °C.
-
Bubble chlorine gas through the cooled DMSO-d6. The reaction is exothermic and should be carefully monitored.
-
After the initial reaction, allow the mixture to warm to room temperature and continue the chlorination.
-
Following the anhydrous chlorination, perform an aqueous chlorination by carefully adding water to the reaction mixture and continuing the chlorine gas addition.
-
The resulting methanesulfonyl chloride-d3 can be isolated and purified by distillation. A yield of approximately 52% can be expected.[1]
Protocol: Synthesis of this compound (CD₃SO₂Na)
This protocol is an adaptation of a general method for the synthesis of sodium methanesulfinate.
Materials:
-
Methanesulfonyl chloride-d3 (CD₃SO₂Cl)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.
-
Heat the solution to 70-80 °C.
-
Slowly add methanesulfonyl chloride-d3 to the heated solution.
-
Maintain the reaction at 70-80 °C until completion, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Cool the reaction mixture and isolate the crude this compound.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Palladium-Catalyzed Cross-Coupling of Aryl Halides with this compound
The introduction of the deuterated methylsulfonyl group onto an aromatic ring can be achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide and this compound. The following protocol is a representative procedure adapted from literature methods for the coupling of aryl bromides with sulfinate salts.
Application Notes
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos, are often effective in promoting the catalytic cycle.
-
Solvent and Base: Aprotic polar solvents like dioxane, THF, or DMF are typically used. The choice of base can also influence the reaction efficiency, with common bases including K₂CO₃, Cs₂CO₃, or organic bases like triethylamine.
-
Substrate Scope: This reaction is generally applicable to a wide range of aryl and heteroaryl bromides and iodides. Aryl chlorides may require more forcing conditions or specialized catalytic systems.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting aryl halide.
General Experimental Protocol
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (0.02-0.05 mmol), phosphine ligand (0.04-0.10 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated aryl methyl sulfone.
Quantitative Data (Adapted from Analogous Non-Deuterated Systems)
The following table summarizes representative yields for palladium-catalyzed cross-coupling of various aryl bromides with non-deuterated sodium sulfinates. These values can serve as a benchmark for optimizing the reaction with this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | SPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | DMF | 120 | 24 | 78 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | DavePhos (5) | K₂CO₃ | Dioxane | 100 | 16 | 88 |
Visualizations
References
Application Notes and Protocols: The Potential Use of Sodium Methanesulfinate-d3 for Isotopic Labeling in Metabolic Research
Disclaimer: The following application notes and protocols are a theoretical guide based on the chemical properties of Sodium methanesulfinate-d3 and general principles of isotopic labeling in metabolic research. As of the latest literature review, specific applications of this compound for in vivo or in vitro metabolic labeling have not been documented. Therefore, the experimental designs, data, and pathways described herein are illustrative and intended to provide a framework for potential future applications.
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used as a tracer to understand metabolic pathways, reaction kinetics, and the biotransformation of xenobiotics.[2][3] this compound (CD₃SO₂Na) is a deuterated reagent that can serve as a source of a trideuteromethyl group (-CD₃). Its primary documented use is in organic synthesis for the preparation of deuterated molecules, such as deuterated 3-(methylsulfonyl)-L-phenylalanine derivatives, which can act as LFA-1 inhibitors.[]
This document explores the hypothetical application of this compound as an isotopic labeling agent in metabolic research, specifically for tracing the introduction of methylsulfonyl groups onto metabolites or drug candidates. The trideuteromethyl group provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for the differentiation of labeled from unlabeled molecules.
Principle of the Method
The core principle of using this compound in metabolic labeling lies in the enzymatic or chemical transfer of the deuterated methylsulfonyl group (or a derivative thereof) to a target molecule. If a cell or organism is exposed to a precursor that can be metabolized to incorporate a methylsulfonyl moiety, the administration of this compound could potentially lead to the formation of a deuterated metabolite.
By analyzing the mass spectra of metabolites extracted from the biological system, researchers can identify molecules that have incorporated the -CD₃ group, indicated by a +3 Da mass shift compared to the unlabeled counterpart. This information can elucidate metabolic pathways, identify novel metabolites, and quantify the flux through specific biochemical reactions.
Hypothetical Application: Tracing the Metabolism of a Xenobiotic
For the purpose of this illustrative protocol, we will consider a hypothetical xenobiotic, "Xenobiotic-A," which is known to be metabolized in hepatocytes via the addition of a methylsulfonyl group.
Experimental Workflow
The general workflow for a stable isotope labeling study using this compound would involve the following steps:
Hypothetical Signaling Pathway
In this hypothetical scenario, Xenobiotic-A is first conjugated with glutathione (B108866) (GSH) and subsequently processed through the mercapturic acid pathway. The final step involves the S-oxidation and cleavage to form a methylsulfonyl metabolite. This compound is proposed to act as a precursor for the methylating agent in this final step.
Detailed Experimental Protocols
Note: These protocols are generalized and would require optimization for specific cell types and compounds.
Protocol 1: In Vitro Hepatocyte Labeling
-
Cell Culture:
-
Culture primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate culture medium until they reach 80-90% confluency.
-
-
Preparation of Dosing Solutions:
-
Prepare a 10 mM stock solution of Xenobiotic-A in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of this compound in sterile water.
-
-
Dosing of Cells:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the final concentrations of Xenobiotic-A (e.g., 10 µM) and this compound (e.g., 1 mM). Include a control group with unlabeled sodium methanesulfinate.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).
-
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry Detection:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes.
-
Perform full scan MS to detect all ions.
-
Use data-dependent MS/MS to fragment ions of interest for structural elucidation.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify features corresponding to the unlabeled and labeled metabolites of Xenobiotic-A.
-
Look for a mass shift of +3.0188 Da (3 x mass of deuterium - 3 x mass of protium) in the labeled metabolite compared to the unlabeled one.
-
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from such an experiment.
Table 1: Hypothetical Mass Spectrometry Data for Xenobiotic-A Metabolites
| Metabolite | Unlabeled (M) [m/z] | Labeled (M+3) [m/z] | Mass Shift (Da) |
| Methylsulfonyl-Metabolite | 350.1234 | 353.1422 | +3.0188 |
| Xenobiotic-A (Parent) | 250.0987 | N/A | N/A |
| GSH Conjugate | 557.1876 | N/A | N/A |
Table 2: Hypothetical Time-Course of Labeled Metabolite Formation
| Time (hours) | Unlabeled Metabolite (Peak Area) | Labeled Metabolite (Peak Area) | % Label Incorporation |
| 0 | 0 | 0 | 0 |
| 2 | 1.2 x 10⁵ | 0.8 x 10⁵ | 40% |
| 6 | 3.5 x 10⁵ | 2.8 x 10⁵ | 44% |
| 12 | 6.8 x 10⁵ | 5.9 x 10⁵ | 46% |
| 24 | 8.2 x 10⁵ | 7.5 x 10⁵ | 48% |
Conclusion and Future Perspectives
While the direct application of this compound in metabolic research is not yet established, its chemical properties make it a potentially valuable tool for tracing metabolic pathways involving methylsulfonation. The hypothetical framework presented here provides a basis for designing experiments to explore this potential. Future studies would be needed to determine the bioavailability, cell permeability, and metabolic activation of this compound in various biological systems. If proven effective, it could offer a novel method for elucidating the metabolism of drugs and other xenobiotics that undergo methylsulfonation.
References
Application Note: Sodium Methanesulfinate-d3 as an Internal Standard for the Quantitative Analysis of Methanesulfinic Acid by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical development and chemical analysis, accurate quantification of small polar molecules is a significant challenge. Methanesulfinic acid, a key intermediate and potential impurity in various synthetic processes, requires a robust and reliable analytical method for its determination. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for such analyses due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects.[2]
This application note describes a detailed protocol for the use of Sodium Methanesulfinate-d3 as an internal standard for the accurate and precise quantification of methanesulfinic acid in a representative sample matrix using LC-MS. The near-identical physicochemical properties of the deuterated standard to the analyte ensure co-elution and similar ionization behavior, leading to reliable and reproducible results.[2]
Chemical Properties
| Property | Sodium Methanesulfinate (B1228633) | This compound |
| Molecular Formula | CH3NaO2S[3] | C[2H]3NaO2S[4] |
| Molecular Weight | 102.09 g/mol [5] | 105.11 g/mol [4] |
| CAS Number | 20277-69-4[3] | 2129597-38-0[6] |
| Appearance | White to off-white crystalline powder[3] | Not specified, assumed to be a white solid |
| Solubility | Highly soluble in water[3] | Assumed to be highly soluble in water |
Experimental Protocols
Materials and Reagents
-
Analytes: Methanesulfinic acid, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Matrix: Reaction mixture diluent (e.g., 50:50 Acetonitrile:Water)
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray ionization (ESI)
Sample Preparation
-
Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of methanesulfinic acid in 50:50 Acetonitrile:Water.
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the methanesulfinic acid stock solution with the sample matrix diluent.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in the sample matrix diluent.
-
-
Sample and Calibration Curve Preparation:
-
To 100 µL of each working standard solution and each sample, add 10 µL of the internal standard spiking solution.
-
Vortex each tube for 10 seconds.
-
Transfer the solutions to autosampler vials for LC-MS analysis.
-
LC-MS Method
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., SeQuant® ZIC®-HILIC) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Methanesulfinic acid: m/z 79.0 -> 64.0; this compound: m/z 82.0 -> 66.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following table summarizes the quantitative data obtained from a typical calibration curve for methanesulfinic acid using this compound as the internal standard.
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,500 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,200 | 0.255 |
| 50 | 64,500 | 50,800 | 1.270 |
| 100 | 127,000 | 49,900 | 2.545 |
| 500 | 635,000 | 50,100 | 12.675 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |
| Linear Range | \multicolumn{3}{c | }{1 - 500 ng/mL} |
Visualizations
Caption: Experimental workflow for the quantitative analysis of methanesulfinic acid.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. guidechem.com [guidechem.com]
- 4. Sodium Methanesulfonate-d3 | LGC Standards [lgcstandards.com]
- 5. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
Application Note: Quantitative Thiol-Reactive Proteomics using Sodium Methanesulfinate-d3
Abstract
This application note describes a novel chemical labeling strategy for quantitative proteomics utilizing Sodium Methanesulfinate-d3 (SMS-d3). This method enables the relative quantification of proteins by introducing a stable isotope label onto cysteine residues. Here, we present a detailed protocol for protein alkylation with SMS-d3, followed by sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a proof of concept, we illustrate the application of this workflow to study changes in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to a stimulus. The methodologies, data analysis, and visualization techniques provided herein are intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics.
Introduction
Quantitative proteomics is a powerful tool for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action.[1] Chemical labeling with stable isotopes is a widely used strategy that allows for the accurate relative quantification of proteins between different samples.[2][3] Common methods target reactive amino acid residues such as the primary amines of lysine (B10760008) or the sulfhydryl groups of cysteine.[3][4]
This application note introduces a hypothetical workflow using this compound (CH₃SO₂Na-d3) as a novel thiol-reactive labeling reagent. In this proposed method, the sulfinate acts as a soft nucleophile, targeting the thiol group of cysteine residues for alkylation, thereby introducing a deuterated methyl group. The "light" (d0) and "heavy" (d3) labeled samples are then combined, digested, and analyzed by LC-MS/MS. The mass difference of 3 Da between the labeled peptides allows for their relative quantification by comparing the signal intensities in the mass spectrometer.[5]
We demonstrate the utility of this method by outlining its application in studying the well-characterized MAPK signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[6][7]
Data Presentation
The following tables represent simulated quantitative data that could be obtained using the SMS-d3 labeling workflow to study the MAPK signaling pathway in response to a cellular stimulus.
Table 1: Representative Quantified Proteins in the MAPK Signaling Pathway
| Protein ID | Gene Name | Description | Ratio (Stimulated/Control) | p-value | Regulation |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 2.54 | 0.001 | Up-regulated |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 2.39 | 0.003 | Up-regulated |
| Q02750 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 1.88 | 0.015 | Up-regulated |
| P31938 | MAP2K2 | Dual specificity mitogen-activated protein kinase kinase 2 | 1.75 | 0.021 | Up-regulated |
| P01116 | HRAS | HRas proto-oncogene, GTPase | 1.21 | 0.045 | Up-regulated |
| P62840 | RAF1 | Raf-1 proto-oncogene, serine/threonine kinase | 1.55 | 0.033 | Up-regulated |
| P08581 | DUSP1 | Dual specificity phosphatase 1 | 3.12 | 0.0005 | Up-regulated |
| Q16539 | JUND | JunD proto-oncogene, AP-1 transcription factor subunit | 0.65 | 0.028 | Down-regulated |
Table 2: Detailed Peptide-level Quantification for MAPK1
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Ratio (Heavy/Light) |
| YIHSANVLHR | 589.31 | 590.81 | 2.51 |
| DLKPSNLLINTTNGQVK | 925.01 | 926.51 | 2.62 |
| C*STHVIVTLWYRPGENMTK | 1145.54 | 1147.04 | 2.49 |
| VADPDHDHTGFLTEYVATR | 1045.48 | 1046.98 | 2.55 |
Note: C* indicates the cysteine residue labeled with Sodium Methanesulfinate.
Experimental Protocols
Protocol 1: Protein Extraction and Quantification
-
Cell Lysis: Harvest cells from control and treated conditions. Wash twice with ice-cold PBS. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysate on ice (3 cycles of 10 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.
Protocol 2: Thiol-Reactive Labeling with Sodium Methanesulfinate-d0/d3
-
Reduction: To 1 mg of protein from each sample, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation (Labeling):
-
For the "light" sample, add Sodium Methanesulfinate (d0) to a final concentration of 50 mM.
-
For the "heavy" sample, add this compound to a final concentration of 50 mM.
-
Incubate both samples for 1 hour at room temperature in the dark.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Sample Pooling: Combine the "light" and "heavy" labeled samples in a 1:1 protein ratio.
-
Protein Precipitation: Precipitate the combined protein mixture using a 4-fold excess of ice-cold acetone (B3395972) overnight at -20°C. Centrifuge at 14,000 x g for 15 minutes to pellet the protein. Discard the supernatant and air-dry the pellet.
Protocol 3: In-solution Tryptic Digestion and Desalting
-
Resuspension: Resuspend the dried protein pellet in 100 µL of 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0.
-
Dilution: Dilute the urea concentration to 1 M with 50 mM Tris-HCl, pH 8.0.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip. Wash with 0.1% formic acid and elute with 60% acetonitrile (B52724) in 0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water.
-
LC Separation: Inject the peptide mixture onto a C18 reverse-phase nano-LC column. Separate the peptides using a gradient of acetonitrile in 0.1% formic acid over 120 minutes.
-
MS Analysis: Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
MS1 Scan: Acquire full MS scans from m/z 350-1500 with a resolution of 120,000.
-
MS2 Scan (DDA): Use a data-dependent acquisition (DDA) method to select the top 15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
-
Data Analysis: Process the raw data using a software suite like MaxQuant or Proteome Discoverer. Search the MS/MS spectra against a relevant protein database, specifying the mass modifications for cysteine (d0 and d3-methanesulfinate) as variable modifications. Perform quantification based on the intensity of the light and heavy peptide pairs.
Mandatory Visualization
Caption: Workflow for quantitative proteomics using SMS-d3.
Caption: Simplified diagram of the MAPK signaling cascade.
References
- 1. Cysteine sulfinic acid and sulfinylated peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00040H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientistlive.com [scientistlive.com]
- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical Modelling of the MAP Kinase Pathway Using Proteomic Datasets | PLOS One [journals.plos.org]
Application Note and Protocol: d3-Methylation of Peptides via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a cornerstone of modern quantitative proteomics, enabling accurate relative and absolute quantification of proteins and their post-translational modifications. One of the most robust and cost-effective methods for introducing a stable isotope label is through reductive amination, which results in the dimethylation of primary amines (the peptide N-terminus and the ε-amino group of lysine (B10760008) residues).
This application note provides a detailed protocol for the d3-methylation of peptides using deuterated formaldehyde (B43269) (CD₂O) and a reducing agent, sodium cyanoborohydride (NaBH₃CN). This "light" and "heavy" labeling strategy allows for the differential mass tagging of peptide populations, facilitating their distinction and quantification by mass spectrometry. While the query specified sodium methanesulfinate-d3, the established and widely validated method for d3-methylation of peptides relies on deuterated formaldehyde. This protocol details this standard and reliable procedure.[1][2][3][4]
The reaction proceeds in two main steps: the formation of a Schiff base between the primary amine of the peptide and formaldehyde, followed by the reduction of this intermediate by a reducing agent to a stable dimethylamine. By using the deuterated form of formaldehyde, a d3-methyl group is incorporated at each labeling site.
Materials
-
Peptide sample (lyophilized)
-
Deuterated formaldehyde (CD₂O), 20% (w/w) solution in D₂O
-
Sodium cyanoborohydride (NaBH₃CN)
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Formic acid (HCOOH)
-
Ammonia (B1221849) solution (NH₃), 5% (v/v)
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Protocol
This protocol is designed for the d3-methylation of a 100 µg peptide sample. Adjust volumes accordingly for different sample amounts.
1. Sample Preparation
-
Resuspend the lyophilized peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
Vortex briefly to ensure the peptide is fully dissolved.
2. Labeling Reaction
-
To the peptide solution, add 4 µL of 20% deuterated formaldehyde (CD₂O) in D₂O.
-
Vortex the mixture gently for 1 minute.
-
Add 4 µL of freshly prepared 1 M sodium cyanoborohydride (NaBH₃CN) solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
3. Quenching the Reaction
-
To quench the reaction, add 8 µL of 5% ammonia solution.
-
Vortex the mixture and incubate for 10 minutes at room temperature.
-
Add 8 µL of formic acid to acidify the sample.
4. Sample Desalting and Purification
-
Activate a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in 50% acetonitrile.
-
Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
-
Load the acidified peptide sample onto the C18 cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove excess reagents and salts.
-
Elute the labeled peptides with 1 mL of 0.1% formic acid in 50% acetonitrile.
-
Dry the eluted sample in a vacuum centrifuge.
-
Resuspend the dried, labeled peptides in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Data Presentation
The d3-methylation of peptides results in a predictable mass shift that can be readily detected by mass spectrometry. The following table summarizes the expected mass increases.
| Labeled Site | Reagents | Mass Shift per Site (Da) |
| Primary Amine (N-terminus, Lysine ε-amino) | CD₂O + NaBH₃CN | +32.0564 |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the d3-methylation of peptides.
Caption: Reaction mechanism of reductive d3-methylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Notes and Protocols for Environmental Trace Analysis of Methanesulfinic Acid Using Sodium Methanesulfinate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of methanesulfinic acid in environmental water samples. Utilizing Sodium methanesulfinate-d3 as an internal standard, this liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers a robust and sensitive approach for trace-level detection and quantification. This document outlines the necessary protocols, from sample preparation to data analysis, to ensure accurate and reproducible results.
Introduction
Methanesulfinic acid is an organosulfur compound that can be found in the environment due to various industrial processes and natural biogeochemical cycles. Its presence in water bodies is of growing concern, necessitating sensitive and reliable analytical methods for its monitoring. This application note describes a highly selective and sensitive method for the determination of methanesulfinic acid in environmental water samples using LC-MS/MS with isotope dilution. This compound is employed as an internal standard to compensate for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the analysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Methanesulfinic acid (analytical standard)
-
This compound (internal standard, IS)
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of methanesulfinic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of methanesulfinic acid by serial dilution of the primary stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) methanol/water mixture to a final concentration of 1 µg/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 100 mL of the water sample (e.g., wastewater effluent) in a clean container.
-
Spiking with Internal Standard: Add a known amount of the this compound internal standard working solution to each sample to achieve a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methanesulfinic acid | 79.0 | 64.0 | 15 |
| Methanesulfinate-d3 (IS) | 82.0 | 67.0 | 15 |
Data Presentation
The following tables represent typical quantitative data that can be obtained using this method.
Table 1: Calibration Curve for Methanesulfinic Acid
| Concentration (ng/L) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Method Performance and Quality Control
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery (at 50 ng/L) | 95% ± 5% |
| Precision (RSD at 50 ng/L) | < 7% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of methanesulfinic acid in environmental water samples.
Application Note: Enhanced Quantitative Analysis of Analytes in Complex Matrices using Deuterated Silylation and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, sugars, and steroids, are non-volatile and require a chemical modification step known as derivatization to make them amenable to GC-MS analysis. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique that increases the volatility and thermal stability of analytes.
For accurate and precise quantification, especially in complex matrices encountered in drug development and metabolomics, the use of stable isotope-labeled internal standards is crucial. A highly effective strategy involves the use of a deuterated silylating agent to generate a corresponding labeled internal standard for each analyte of interest. This application note details a protocol for the derivatization of analytes using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and its deuterated counterpart, d9-MSTFA, for robust quantitative analysis by GC-MS. This method significantly improves precision by correcting for variations in derivatization efficiency and matrix effects for each individual analyte.[1][2][3]
Principle of the Method
The core of this quantitative approach is the generation of a deuterated internal standard for each analyte by derivatizing a known amount of a standard mixture with d9-MSTFA. This mixture of deuterated standards is then spiked into the unknown samples. The samples themselves are derivatized with the non-deuterated MSTFA.
During GC-MS analysis, the native analyte and its corresponding deuterated internal standard, being chemically almost identical, co-elute from the GC column.[4] In the mass spectrometer, they are distinguished by their mass difference (9 Da for each TMS group). By calculating the ratio of the peak area of the native analyte to that of its deuterated internal standard, accurate quantification can be achieved, as this ratio corrects for analyte losses during sample preparation, variations in injection volume, and ion suppression or enhancement effects in the MS source.[1][4]
Experimental Protocols
1. Materials and Reagents
-
Analytes of interest (e.g., amino acids, organic acids)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
d9-N-methyl-N-(trimethylsilyl)trifluoroacetamide (d9-MSTFA)
-
Pyridine (B92270) (silylation grade)
-
Acetonitrile (silylation grade)
-
Internal standard stock solution: A mixture of the analytes of interest at known concentrations.
-
Sample vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Preparation of Deuterated Internal Standard Mixture
-
Transfer 100 µL of the internal standard stock solution into a sample vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried standards.
-
Add 100 µL of d9-MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling to room temperature, this solution serves as the deuterated internal standard spiking solution.
3. Sample Preparation and Derivatization
-
Transfer 100 µL of the sample (e.g., plasma, urine, cell extract) into a sample vial.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen.
-
Add 10 µL of the prepared deuterated internal standard mixture to the dried sample.
-
Add 50 µL of pyridine to the vial.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to a GC-MS vial for analysis.
4. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: SLB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the complexity of the sample and the number of analytes. For each analyte, monitor at least two characteristic ions for the native compound and its deuterated analog.
Data Presentation
The use of individual deuterated internal standards for each analyte significantly enhances the precision of quantitative measurements. The following table summarizes the expected improvement in precision (as indicated by the coefficient of variation, %CV) for the analysis of a panel of metabolites in a complex matrix, comparing the proposed method with a traditional single internal standard approach.
| Analyte Class | Traditional Method (%CV) | Deuterated IS Method (%CV) |
| Amino Acids | 15 - 25% | < 10% |
| Organic Acids | 10 - 20% | < 8% |
| Sugars | 20 - 30% | < 15% |
| Fatty Acids | 12 - 22% | < 10% |
Note: These are representative values; actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Visualizations
Figure 1: General reaction scheme for the derivatization of an analyte with d9-MSTFA.
Figure 2: Workflow for quantitative analysis using deuterated internal standards.
References
- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving Sodium Methanesulfinate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanesulfinate-d3 (CD₃SO₂Na) is a deuterated organosulfur compound that serves as a valuable reagent in organic synthesis, particularly for the introduction of a deuterated methylsulfonyl (-SO₂CD₃) or, through subsequent transformations, a deuterated methyl (-CD₃) group into organic molecules. The incorporation of deuterium (B1214612) can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates by modifying their metabolic pathways, a strategy increasingly employed in drug discovery to enhance therapeutic profiles. This document provides an overview of the experimental setup for reactions involving this compound, focusing on its application in the synthesis of deuterated compounds relevant to pharmaceutical research.
Due to the limited availability of specific published experimental protocols detailing the use of this compound, this document outlines a general approach based on analogous reactions with non-deuterated sodium sulfinates. Researchers should consider these as starting points for method development and optimization.
Core Concepts and Reaction Pathways
This compound is primarily utilized as a precursor to the deuterated methylsulfonyl radical (•SO₂CD₃) or as a nucleophile. These reactive species can then participate in a variety of carbon-sulfur bond-forming reactions.
1. Radical Deuteromethylsulfonylation:
A common application of sodium sulfinates is in radical reactions, where the sulfinate is oxidized to a sulfonyl radical. This can be achieved using various methods, including chemical oxidants, electrochemical oxidation, or photoredox catalysis. The resulting deuterated methylsulfonyl radical can then add to unsaturated systems like alkenes and alkynes or participate in coupling reactions.
2. Nucleophilic Deuteromethylsulfonylation:
This compound can also act as a nucleophile, displacing leaving groups in suitable electrophiles to form deuterated sulfones.
Below is a diagram illustrating a generalized workflow for a photocatalytic radical reaction involving this compound.
Probing Reaction Mechanisms with Sodium Methanesulfinate-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of Sodium Methanesulfinate-d3 (CD₃SO₂Na) as a powerful tool for elucidating reaction mechanisms. The strategic incorporation of deuterium (B1214612) in this reagent allows for the precise tracking of reaction pathways, determination of kinetic isotope effects (KIEs), and identification of reactive intermediates, thereby offering invaluable insights in the fields of organic synthesis, radical chemistry, and drug metabolism.
Introduction: The Role of Deuterium Labeling in Mechanistic Studies
Deuterium-labeled compounds are indispensable tools in the study of chemical reactions. The mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to a difference in the zero-point energy of C-H versus C-D bonds. This difference can manifest as a kinetic isotope effect (KIE), a change in the rate of a reaction when a hydrogen atom is replaced by deuterium. The observation and quantification of a KIE can provide strong evidence for bond cleavage at the labeled position in the rate-determining step of a reaction.
This compound serves as a versatile precursor for generating deuterated reactive species, including the trideuteromethanesulfonyl radical (CD₃SO₂•) and, under certain conditions, the trideuteromethyl radical (•CD₃). These deuterated intermediates can be tracked throughout a reaction, and their ultimate fate provides a roadmap of the reaction mechanism.
Application: Elucidating Radical Reaction Pathways
This compound is particularly useful in studying reactions involving radical intermediates. The deuterated methanesulfonyl radical can be generated through various methods, including oxidation or photoredox catalysis. By analyzing the products for deuterium incorporation, researchers can distinguish between different potential mechanistic pathways.
Example Application: Distinguishing between a direct sulfonation pathway and a radical-radical coupling mechanism.
-
Hypothesis 1 (Direct Sulfonation): The substrate is directly attacked by the sulfonyl moiety, and the CD₃ group remains intact in the final sulfonated product.
-
Hypothesis 2 (Radical-Radical Coupling): The methanesulfonyl radical decomposes to a trideuteromethyl radical and sulfur dioxide. The trideuteromethyl radical then couples with another radical species.
By using this compound and analyzing the products via mass spectrometry, one can unequivocally determine which pathway is operative by observing the mass of the final product(s).
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from mechanistic studies using this compound. This data is illustrative and would be specific to the reaction under investigation.
| Experiment Type | Parameter Measured | Value (Protio) | Value (Deuterio) | Interpretation |
| Kinetic Isotope Effect | Rate Constant (k) | kH | kD | kH/kD > 1 suggests C-H/C-D bond breaking in the rate-determining step. |
| Product Distribution Analysis | Ratio of Product A to Product B | [A]H/[B]H | [A]D/[B]D | A change in product ratios may indicate a shift in the reaction mechanism or selectivity due to the isotopic substitution. |
| Radical Trapping | Yield of Trapped Adduct | YieldH | YieldD | Differences in trapping efficiency could provide insights into the stability or reactivity of the deuterated radical intermediate. |
Experimental Protocols
General Protocol for Investigating a Radical Reaction Mechanism
This protocol outlines a general workflow for using this compound to probe a radical reaction mechanism.
Materials:
-
This compound
-
Substrate of interest
-
Radical initiator (e.g., AIBN, dibenzoyl peroxide) or photocatalyst
-
Appropriate solvent (degassed)
-
Radical trapping agent (optional, e.g., TEMPO)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate and this compound in the degassed solvent.
-
Initiation: Add the radical initiator or photocatalyst. If using a photocatalyst, begin irradiation with the appropriate wavelength of light.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the organic products.
-
Product Analysis: Analyze the crude product mixture and the purified products by mass spectrometry to determine the location and extent of deuterium incorporation. Use NMR spectroscopy to confirm the structure of the products.
-
Kinetic Studies (Optional): To determine the KIE, run parallel reactions with Sodium methanesulfinate (B1228633) and this compound under identical conditions. Monitor the reaction rates by taking aliquots at regular intervals and analyzing them by a quantitative method (e.g., GC with an internal standard).
Protocol for a Competitive Kinetic Isotope Effect Experiment
This experiment is designed to provide a more precise measurement of the KIE.
Procedure:
-
Prepare a mixed solution: Prepare a solution containing an equimolar mixture of the protio-substrate and the deuterated substrate.
-
Reaction: Subject this mixture to the reaction conditions using a sub-stoichiometric amount of this compound (or the protio-analog). It is crucial to stop the reaction at low conversion (typically <10%).
-
Analysis: Analyze the ratio of unreacted starting materials and/or the ratio of the products formed from each isotopic substrate. The KIE can be calculated from these ratios.
Visualization of a Mechanistic Investigation Workflow
The following diagram illustrates the logical workflow for using this compound to investigate a reaction mechanism.
Caption: Workflow for mechanistic studies using this compound.
The following diagram illustrates a hypothetical reaction pathway involving the generation of a deuterated radical from this compound.
Caption: Generation and reaction of deuterated radicals from this compound.
Troubleshooting & Optimization
Technical Support Center: Alkylation of Sodium Methanesulfinate-d3
Disclaimer: The following information is based on the general principles of sulfinate chemistry. Due to a lack of specific literature on the alkylation of Sodium methanesulfinate-d3, this guide extrapolates from the known reactivity of non-deuterated sulfinates. The presence of deuterium (B1214612) is not expected to fundamentally change the nature of the side reactions, but it may have minor effects on reaction rates (kinetic isotope effect), which are not discussed here.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the alkylation of this compound?
The alkylation of this compound is expected to primarily yield the corresponding deuterated sulfone (the S-alkylation product). However, due to the ambident nature of the sulfinate anion, the formation of a sulfinate ester (the O-alkylation product) is a common side reaction.
Q2: What is an ambident nucleophile and how does it affect this reaction?
An ambident nucleophile is a chemical species that has two nucleophilic centers, meaning it can attack an electrophile from two different atoms. In the case of the methanesulfinate-d3 anion (CD₃SO₂⁻), both the sulfur and the oxygen atoms can act as nucleophiles. An attack from the sulfur atom leads to the desired sulfone, while an attack from the oxygen atom results in the sulfinate ester byproduct.
Q3: How does the choice of solvent influence the reaction outcome?
The solvent plays a critical role in the alkylation of sulfinates. Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are commonly used as they are effective at dissolving the sodium sulfinate salt and promoting SN2 reactions. Protic solvents, on the other hand, can solvate the oxygen atom of the sulfinate more strongly, which can sometimes favor S-alkylation, but may also decrease the overall nucleophilicity.
Q4: What is the effect of the alkylating agent on the product distribution?
The nature of the alkylating agent is a key factor. According to Hard-Soft Acid-Base (HSAB) theory, "hard" electrophiles (e.g., alkyl sulfates, trialkyloxonium salts) tend to react preferentially at the "harder" oxygen atom of the sulfinate, leading to more O-alkylation. "Softer" electrophiles (e.g., alkyl iodides and bromides) are more likely to react at the "softer" sulfur atom, favoring the formation of the desired sulfone.
Q5: Can temperature be used to control the selectivity of the reaction?
Temperature can influence the ratio of S- to O-alkylation, but its effect can be system-dependent. In some cases, higher temperatures may favor the thermodynamically more stable sulfone product. However, elevated temperatures can also promote side reactions like elimination. It is advisable to start at a moderate temperature and optimize based on the observed product distribution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficient solubility of this compound. 2. Low reactivity of the alkylating agent. 3. The reaction temperature is too low. | 1. Use a more effective polar aprotic solvent like DMF or DMSO. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide). Consider adding a catalytic amount of sodium iodide if using an alkyl chloride or bromide. 3. Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique. |
| Formation of a significant amount of sulfinate ester (O-alkylation byproduct) | 1. Use of a "hard" alkylating agent. 2. Reaction conditions favor O-alkylation. | 1. If possible, switch to a "softer" alkylating agent (e.g., an alkyl iodide). 2. Experiment with different solvents. Sometimes, changing the counter-ion of the sulfinate (e.g., to lithium or a quaternary ammonium (B1175870) salt) can alter the selectivity. |
| Presence of an alkene byproduct | 1. The alkylating agent is sterically hindered (secondary or tertiary). 2. The reaction conditions are too basic or the temperature is too high, favoring elimination (E2) over substitution (SN2). | 1. If possible, use a primary alkyl halide. The Williamson ether synthesis and analogous reactions are generally not suitable for tertiary alkyl halides and often give poor results with secondary ones.[1][2][3] 2. Use milder reaction conditions, such as a lower temperature. |
| Multiple unidentified byproducts | 1. Decomposition of the sulfinate salt. 2. Side reactions involving the solvent (e.g., with DMF or DMSO at high temperatures). 3. The reaction may be proceeding through a radical pathway. | 1. Ensure the this compound is of high purity and dry. Sulfinates can undergo disproportionation.[4] 2. Avoid excessively high temperatures. If using DMSO, be aware of its potential to act as an oxidant. 3. Consider adding a radical inhibitor to the reaction mixture to see if it suppresses the formation of these byproducts. |
Summary of Common Side Reactions
| Side Reaction | Description | Influencing Factors | How to Minimize |
| O-Alkylation | Formation of a sulfinate ester (CD₃S(O)OR) instead of the desired sulfone. | - "Hard" alkylating agents - Certain solvent/counter-ion combinations | - Use "soft" alkylating agents (e.g., R-I, R-Br). - Optimize solvent and counter-ion. |
| Elimination | Formation of an alkene from the alkylating agent, especially with secondary or tertiary halides. | - Sterically hindered alkylating agents - High temperature - Strong basicity | - Use primary alkylating agents. - Maintain a moderate reaction temperature. |
| Disproportionation | The sulfinate salt reacts with itself to form a thiosulfonate and a sulfonate. | - Elevated temperatures - Presence of certain catalysts | - Use the lowest effective temperature. - Ensure the purity of the starting material. |
Generalized Experimental Protocol for Alkylation
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, to a concentration of 0.1-0.5 M). Stir the suspension.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq.) to the mixture. If using a less reactive alkylating agent like an alkyl chloride, consider adding a catalytic amount of sodium iodide (0.1 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualization of Competing Reaction Pathways
Caption: S- vs. O-Alkylation of this compound.
References
Purification of d3-sulfones from Sodium methanesulfinate-d3 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of d3-sulfones synthesized from reactions involving sodium methanesulfinate-d3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of d3-sulfones.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Recovery After Work-up | 1. Incomplete reaction. 2. Product is water-soluble and lost in the aqueous layer. 3. Product degradation during work-up. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. If the d3-sulfone has polar functionalities, saturate the aqueous layer with brine (NaCl) to decrease the product's solubility in the aqueous phase ("salting out").[1] Extract with a more polar organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) multiple times. 3. Avoid harsh acidic or basic conditions during the work-up if the product is sensitive. Use mild neutralizing agents like sodium bicarbonate. |
| Oily Product Instead of Solid After Solvent Evaporation | 1. Presence of residual high-boiling solvents (e.g., DMF, DMSO). 2. Product is inherently an oil at room temperature. 3. Presence of greasy impurities. | 1. After the initial extraction, wash the organic layer multiple times with water and then brine to remove high-boiling polar solvents.[1] Use a high-vacuum pump to remove final traces of solvent. 2. Attempt co-evaporation with a low-boiling solvent like toluene (B28343) or hexane (B92381) to remove residual solvents and potentially induce crystallization. If it remains an oil, purification by column chromatography is recommended. 3. Purify by column chromatography. |
| Difficulty Removing Inorganic Salts | 1. Insufficient washing of the organic layer. 2. Precipitation of salts during solvent evaporation. | 1. Wash the organic extract thoroughly with deionized water. If emulsions form, use brine to break them. 2. Before concentrating the organic layer, filter it through a small plug of celite or a syringe filter to remove any fine particulate matter. |
| d3-Sulfone Co-elutes with an Impurity During Column Chromatography | 1. Improper solvent system. 2. Overloading of the column. 3. Impurity has very similar polarity to the product. | 1. Perform a thorough TLC analysis with different solvent systems to find one that provides better separation. Consider using a ternary solvent system (a mixture of three solvents). 2. Reduce the amount of crude material loaded onto the column. As a rule of thumb, use a silica (B1680970) gel to crude product ratio of at least 50:1. 3. If baseline separation is not achievable, try a different stationary phase (e.g., alumina) or consider reverse-phase chromatography.[2] Alternatively, recrystallization of the mixed fractions may yield pure product. |
| Streaking or Tailing of the Product on TLC and Column Chromatography | 1. Compound is too polar for the solvent system. 2. Interaction with acidic silica gel. 3. Presence of acidic or basic impurities. | 1. Increase the polarity of the eluent. For very polar compounds, consider using a mobile phase containing a small percentage of methanol (B129727) or acetic acid. 2. Add a small amount of a modifying agent to the eluent, such as triethylamine (B128534) (~0.1-1%) to neutralize the silica gel for basic compounds, or acetic acid for acidic compounds. 3. Wash the crude product with a dilute acid or base solution during the work-up to remove the respective impurities before chromatography. |
| Deuterated Product Elutes at a Slightly Different Time Than Expected (e.g., compared to a non-deuterated standard) | Deuterium isotope effect. | This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to subtle differences in hydrophobicity and van der Waals interactions.[3] This can be used to your advantage for separation from non-deuterated impurities. If co-elution with an internal standard is desired, adjusting the mobile phase composition or temperature may be necessary to minimize the separation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in d3-sulfone synthesis using this compound?
Common impurities may include:
-
Unreacted starting materials: The electrophile and any unreacted this compound.
-
Inorganic salts: Sodium salts (e.g., NaCl, NaBr, NaI) formed during the reaction and work-up.
-
Side products: Depending on the reaction, side products such as sulfoxides or products from elimination reactions can occur.
-
Residual Solvents: High-boiling solvents like DMF or DMSO used in the reaction.
Q2: What is the best way to remove unreacted this compound?
This compound is highly soluble in water. During the aqueous work-up, it will preferentially partition into the aqueous layer.[1] Thoroughly washing the organic extract with water should effectively remove it.
Q3: My d3-sulfone is a solid. Which recrystallization solvents should I try?
The choice of solvent is highly dependent on the specific structure of your d3-sulfone. A good starting point is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold.[4] Common solvent pairs for recrystallizing sulfones include:
-
Heptane (B126788)/Ethyl Acetate[5]
-
Methanol/Water[5]
-
Acetone/Water[5]
-
Ethanol/Water
-
Toluene/Heptane
Q4: How can I confirm the purity and identity of my final d3-sulfone product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound. In the ¹H NMR, you should observe the absence of a signal corresponding to the methyl group on the sulfone, confirming deuteration.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your d3-sulfone. The observed mass should correspond to the deuterated product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity. A single sharp peak is indicative of a pure compound.
-
Elemental Analysis: This can provide further confirmation of the elemental composition of your product.
Q5: What are the storage and stability recommendations for this compound?
This compound should be stored at room temperature in a tightly sealed container to protect it from moisture. It is generally a stable solid.[6][7]
Experimental Protocols
General Aqueous Work-up Procedure
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be at least 3-5 times the volume of the reaction solvent (e.g., DMF, DMSO).
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Deionized water (2-3 times) to remove residual reaction solvent and water-soluble impurities.
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove acidic impurities).
-
Saturated aqueous sodium chloride (brine) solution to remove excess water from the organic layer.[1]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude d3-sulfone.
Column Chromatography Purification
-
Select an appropriate solvent system: Use TLC to determine a solvent system that gives your d3-sulfone an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for sulfones is a mixture of heptane and ethyl acetate.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.[2] Allow the silica to settle, ensuring a level and crack-free stationary phase. Drain the excess solvent until it is just above the silica bed.
-
Load the sample: Dissolve the crude d3-sulfone in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[8]
-
Elute the column: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or a pump to maintain a steady flow rate.
-
Analyze the fractions: Monitor the collected fractions by TLC to identify which ones contain the pure d3-sulfone.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified d3-sulfone.
Recrystallization Protocol
-
Dissolve the crude product: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (or solvent mixture) to the crude d3-sulfone until it is fully dissolved.[4]
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
References
Technical Support Center: Overcoming Low Yields in Cross-Coupling with Sodium Methanesulfinate-d3
For researchers, scientists, and drug development professionals utilizing Sodium Methanesulfinate-d3 in cross-coupling reactions, achieving high yields is crucial for the efficient synthesis of deuterated methyl sulfones. This guide provides troubleshooting strategies and frequently asked questions to address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is the deuterated analog of sodium methanesulfinate. It serves as a reagent for introducing a deuterated methyl sulfonyl group (-SO₂CD₃) onto various molecular scaffolds through cross-coupling reactions. This is particularly valuable in medicinal chemistry for creating isotopically labeled compounds used in metabolic studies and for potentially improving pharmacokinetic profiles through the kinetic isotope effect.
Q2: What are the optimal storage and handling conditions for this compound?
To ensure its stability and reactivity, this compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1][2] While generally stable, it is good practice to re-analyze the compound for chemical purity if it has been stored for an extended period (e.g., over three years) before use.[1]
Q3: My cross-coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
When encountering low yields, it is essential to systematically review the fundamental components of your reaction setup. First, verify the purity and integrity of all starting materials, including the aryl halide (or pseudohalide), the this compound, and the solvent. Impurities can act as catalyst poisons and significantly hinder the reaction. Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the palladium catalyst.
Q4: Can the choice of palladium catalyst and ligand significantly impact the reaction outcome?
Absolutely. The selection of the palladium source and the ligand is critical for a successful cross-coupling reaction with sulfinate reagents. While there is no universal catalyst system, a common starting point for desulfinative couplings is a Pd(0) catalyst or a Pd(II) precatalyst that can be reduced in situ. The choice of ligand can influence catalyst stability, oxidative addition, and reductive elimination steps. For challenging substrates, screening a variety of phosphine-based ligands (e.g., P(t-Bu)₃, SPhos, XPhos) is often necessary to identify the optimal conditions.
Q5: What is the role of the base in this cross-coupling reaction, and how does its choice affect the yield?
While the cross-coupling of sulfinate salts does not involve the removal of an acidic proton, the presence of a base, particularly potassium or cesium carbonate, is often crucial for efficient reactions.[3] The base can play a dual role: it can help to remove any free sulfur dioxide from the reaction medium and the cation (e.g., K⁺) can accelerate the transmetalation step.[3] The strength and solubility of the base can significantly impact the reaction rate and overall yield.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues leading to low yields in cross-coupling reactions with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Verify Catalyst Quality: Use a fresh batch of palladium catalyst or precatalyst. Store catalysts under an inert atmosphere. - Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of nitrogen or argon throughout the experiment. Oxygen can oxidize and deactivate the Pd(0) catalyst. - Pre-catalyst Activation: If using a Pd(II) precatalyst, ensure the reaction conditions (temperature, base, ligand) are suitable for its reduction to the active Pd(0) species. |
| Sub-optimal Ligand | - Ligand Screening: The chosen ligand may not be suitable for your specific substrates. Screen a panel of ligands with varying steric and electronic properties. Bulky, electron-rich phosphine (B1218219) ligands are often effective. - Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1). An insufficient amount of ligand can lead to catalyst decomposition. |
| Poor Reagent Quality | - Reagent Purity: Use high-purity starting materials. Impurities in the aryl halide or this compound can inhibit the catalyst. - This compound Stability: Although generally stable, consider using a freshly opened container or re-analyzing the purity if it has been stored for a long time. |
| Incorrect Reaction Conditions | - Temperature Optimization: Many cross-coupling reactions require heating. If the reaction is sluggish at a lower temperature, cautiously increase it. However, excessive heat can lead to catalyst decomposition. - Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the reaction. Common solvents for palladium-catalyzed cross-couplings include toluene, dioxane, and DMF. |
Problem 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps & Recommendations |
| Homocoupling of Aryl Halide | - Reduce Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. - Optimize Ligand: A suitable ligand can suppress this side reaction by stabilizing the palladium intermediates. - Ensure Anhydrous Conditions: Traces of water can sometimes contribute to homocoupling. |
| Decomposition of this compound | - Lower Reaction Temperature: Elevated temperatures can lead to the decomposition of the sulfinate reagent. - Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of decomposition. Monitor the reaction progress to determine the optimal time. |
| Protodehalogenation of Aryl Halide | - Source of Protons: Identify and eliminate potential sources of protons in the reaction mixture (e.g., moisture, acidic impurities). - Choice of Base: A non-nucleophilic base is generally preferred. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with this compound
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., XPhos, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M) to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Workflow
A systematic approach is crucial when troubleshooting complex chemical reactions. The following diagrams illustrate a general workflow for a cross-coupling reaction and a logical decision-making process for addressing low yields.
References
Technical Support Center: Troubleshooting Isotopic Scrambling with Sodium Methanesulfinate-d3
Welcome to the technical support center for Sodium Methanesulfinate-d3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to isotopic scrambling and stability during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
Isotopic scrambling refers to the unintentional exchange of isotopes, in this case, deuterium (B1214612) (d) for protium (B1232500) (h), leading to a mixed isotopic population of your molecule of interest. With this compound (CD3SO2Na), the primary concern is the potential for the deuterium atoms on the methyl group to exchange with hydrogen atoms from solvents or other reagents. This can lead to the formation of d2, d1, and even fully protiated (d0) methanesulfinate, compromising the isotopic purity of your labeled compound and affecting the accuracy of analytical measurements, particularly in mass spectrometry-based assays.
Q2: What are the common causes of deuterium exchange with this compound?
Several factors can promote the exchange of deuterium for hydrogen:
-
pH: The rate of hydrogen-deuterium exchange is highly dependent on pH.[1][2] Exchange is generally minimized at an acidic pH (around 2.5-3) and increases significantly under neutral to basic conditions.[1][2][3]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[1][3]
-
Solvent Composition: Protic solvents, such as water and methanol, are necessary for the exchange to occur as they can act as a source of protons.[1][2]
-
Presence of Catalysts: Certain metal ions or other components within a biological matrix can potentially catalyze the exchange process.[2]
Q3: How can I detect if my this compound is undergoing isotopic scrambling?
Isotopic scrambling can be detected primarily using mass spectrometry. You would typically observe:
-
A decrease in the signal intensity of the fully deuterated (d3) species.
-
The appearance and increase in signals corresponding to partially deuterated (d2, d1) and the unlabeled (d0) species.
-
In liquid chromatography-mass spectrometry (LC-MS), you might also observe a slight shift in retention time, as deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4]
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other reactive species.[5] While sulfinates are generally stable, the potential for H/D exchange exists, especially under non-optimal storage or experimental conditions. It is crucial to assess its stability under your specific experimental conditions.
Troubleshooting Guides
Problem 1: I am observing unexpected d0, d1, or d2 peaks in my mass spectrometry analysis.
This indicates that isotopic back-exchange is occurring. Follow these steps to diagnose and mitigate the issue:
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting isotopic scrambling.
Data Presentation: Expected vs. Observed Isotopic Purity
If you suspect scrambling, it is helpful to quantify the extent of the issue. The following table provides a template for comparing the expected isotopic distribution with what you might observe in a mass spectrum.
| Isotopic Species | Expected Abundance (from CoA) | Observed Abundance (Example) | Potential Cause of Deviation |
| d3-methanesulfinate | >98% | 85% | Isotopic exchange during experiment. |
| d2-methanesulfinate | <2% | 10% | Isotopic exchange during experiment. |
| d1-methanesulfinate | Not expected | 4% | Isotopic exchange during experiment. |
| d0-methanesulfinate | Not expected | 1% | Contamination or significant exchange. |
Problem 2: The recovery of my d3-labeled internal standard is low and inconsistent.
Low recovery of a deuterated internal standard can be due to degradation or isotopic exchange, which leads to the signal being misinterpreted as the unlabeled analyte.[1]
Troubleshooting Steps:
-
Assess Compound Stability: Run a control experiment by incubating this compound in your sample matrix and solvent without the analyte of interest.[4] Analyze the samples at different time points to check for degradation.
-
Evaluate Matrix Effects: Biological matrices can sometimes enhance degradation or isotopic exchange.[1] Compare the stability in the matrix versus a simple buffer.
-
Optimize Quenching Conditions: If your experiment involves a quenching step (e.g., in HDX-MS), ensure it is effective. Rapidly lowering the pH to ~2.5 and reducing the temperature to 0°C can help minimize back-exchange.[6]
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of this compound
Objective: To determine if the experimental conditions are causing isotopic scrambling of this compound.
Materials:
-
This compound
-
Blank experimental matrix (e.g., plasma, cell lysate, reaction buffer)
-
Experimental solvent(s)
-
LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) to minimize exchange in the stock.
-
T=0 Samples: Spike a known concentration of the this compound stock solution into the blank matrix and immediately quench the reaction and/or prepare for analysis. This will serve as your baseline.
-
Incubation Samples: Spike the same concentration of this compound into the blank matrix and incubate under your standard experimental conditions (e.g., 37°C for 1 hour).
-
Solvent Control: Spike the same concentration into your primary experimental solvent and incubate under the same conditions.
-
Sample Analysis: After incubation, process all samples and analyze by LC-MS. Monitor the ion signals for d3, d2, d1, and d0-methanesulfinate.
-
Data Analysis: Compare the isotopic distribution of the incubated samples to the T=0 samples. A significant increase in the d2, d1, or d0 signals indicates isotopic exchange.
Data Presentation: Isotopic Distribution Over Time
| Time Point | % d3 Abundance | % d2 Abundance | % d1 Abundance | % d0 Abundance |
| T=0 | 99.1 | 0.8 | 0.1 | 0.0 |
| T=1 hr | 95.3 | 3.5 | 1.0 | 0.2 |
| T=4 hr | 88.7 | 8.1 | 2.5 | 0.7 |
Signaling Pathways and Workflows
In many applications, this compound serves as a source for a deuterated methyl group in enzymatic or chemical reactions. The stability of the deuterium label is critical for tracing the fate of this group. The following diagram illustrates a generic workflow where a deuterated methyl group is transferred and subsequently analyzed.
Caption: A generalized workflow for a d3-methylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Identifying Impurities in Commercial Sodium Methanesulfinate-d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Sodium methanesulfinate-d3. It addresses common issues related to impurity identification and quantification during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my commercial this compound?
A1: Impurities in commercial this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. Given the common synthesis route from deuterated methanesulfonyl chloride and a sulfite (B76179) source, these can include:
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Sodium methanesulfonate-d3: The over-oxidized form of the desired product.
-
Unreacted starting materials: Residual deuterated methanesulfonyl chloride or sodium metabisulfite.
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Inorganic salts: Such as sodium chloride, which is a common byproduct of the synthesis.
-
-
Degradation Products: Sodium methanesulfinate (B1228633) is susceptible to oxidation, especially in the presence of air and moisture. The primary degradation product is Sodium methanesulfonate-d3.
-
Isotopic Impurities:
Q2: I see an unexpected peak in my ¹H NMR spectrum. What could it be?
A2: An unexpected peak in the ¹H NMR spectrum could be due to several factors. The most common is the presence of the non-deuterated analog, Sodium methanesulfinate (CH₃SO₂Na). You may also be observing residual solvents from the manufacturing process or from your experimental setup. Refer to the troubleshooting guide below for a systematic approach to identifying unknown peaks.
Q3: How stable is this compound and how should I store it?
A3: this compound is sensitive to air and moisture, which can lead to oxidation to Sodium methanesulfonate-d3.[3] It is recommended to store the compound at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] For long-term storage, some suppliers recommend re-analyzing the chemical purity after three years.[4][5]
Q4: What is a typical purity level for commercial this compound?
A4: Commercial this compound is generally available with a chemical purity of 98% or higher.[6] The isotopic enrichment is typically specified as 98 atom % D.[2][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR Spectra
If you observe unexpected signals in your NMR spectrum, follow these steps to identify the source.
Troubleshooting Steps:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.
-
Identify Non-Deuterated Impurity: The presence of a singlet at approximately 2.5 ppm in D₂O is indicative of the non-deuterated Sodium methanesulfinate.
-
Look for Oxidation Product: A peak corresponding to the methyl group of Sodium methanesulfonate-d3 may be present. This will be a singlet, and its chemical shift will be slightly different from that of the sulfinate.
-
Perform Spiking Experiments: To confirm the identity of a suspected impurity, add a small amount of a pure standard of that compound to your NMR tube and re-acquire the spectrum. An increase in the intensity of the peak of interest confirms its identity.
Issue 2: Poor Chromatographic Separation or Unexpected Peaks in HPLC
Difficulties in HPLC analysis can often be resolved by systematically evaluating your method.
Troubleshooting Steps:
-
Optimize Mobile Phase: Sodium methanesulfinate is a highly polar compound and may have weak retention on standard C18 columns. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column for better retention and separation.
-
Check for Contamination: Run a blank injection (mobile phase only) to ensure that the unexpected peaks are not coming from your HPLC system or solvents.
-
Use a Mass Spectrometer (MS) Detector: If available, couple your HPLC to a mass spectrometer. This will provide mass information for each peak, which is invaluable for identifying unknown impurities.
-
Verify Peak Identity with Standards: Inject pure standards of suspected impurities (e.g., Sodium methanesulfonate) to confirm their retention times.
Quantitative Data Summary
The following table summarizes the potential impurities and their typical, though not guaranteed, levels in commercial this compound.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Specification |
| Sodium methanesulfinate (non-deuterated) | CH₃SO₂Na | 102.09 | Isotopic Purity Dependent |
| Sodium methanesulfonate-d3 | CD₃SO₃Na | 121.10 | < 2% |
| Sodium Chloride | NaCl | 58.44 | < 1% |
| Residual Solvents | Varies | Varies | < 0.5% |
Experimental Protocols
Protocol 1: Identification of Impurities by NMR Spectroscopy
This protocol outlines the steps for identifying common impurities in this compound using ¹H and ¹³C NMR.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the commercial this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of at least 0-100 ppm.
-
-
Data Analysis:
-
Reference the spectra to the residual HDO peak at 4.79 ppm for ¹H NMR.
-
Identify the main peak for the deuterated methyl group (a very small residual proton signal may be observed as a multiplet due to deuterium coupling).
-
Look for a singlet around 2.5 ppm in the ¹H spectrum, which indicates the presence of the non-deuterated Sodium methanesulfinate.
-
Analyze other regions of the spectrum for peaks corresponding to residual solvents or other organic impurities.
-
In the ¹³C spectrum, the carbon of the -CD₃ group will appear as a multiplet due to C-D coupling. The presence of a singlet would indicate the non-deuterated impurity.
-
Protocol 2: Quantification of Impurities by HPLC-UV
This protocol provides a method for the separation and quantification of this compound and its primary oxidation impurity, Sodium methanesulfonate-d3.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
HILIC column (e.g., Zorbax Rx-SIL, 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (90:10 v/v) with 10 mM Ammonium Acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of a reference standard of this compound in the mobile phase.
-
Prepare a stock solution of a reference standard of Sodium methanesulfonate (B1217627) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the commercial this compound in the mobile phase to a known concentration.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve for each compound.
-
Inject the sample solution.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of each impurity in the sample using the calibration curves.
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium methanesulfinate(20277-69-4) 13C NMR [m.chemicalbook.com]
Stability of Sodium methanesulfinate-d3 in different reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sodium Methanesulfinate-d3 in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored under recommended conditions.[1] It should be stored at room temperature in a dry, cool, and well-ventilated place. The container should be kept tightly closed, and for long-term stability, storage under a nitrogen atmosphere is advised. The compound is known to be hygroscopic and sensitive to air.[2][3] It is recommended to re-analyze the chemical purity of the compound after three years of storage.[1]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Exposure to moist air or water should also be avoided.
Q3: My this compound appears to be degrading in an acidic reaction medium. What could be the cause?
A3: Sulfinate salts, such as this compound, can undergo self-disproportionation in acidic solutions. When protonated to the corresponding sulfinic acid, it can degrade into other sulfur-containing compounds like sulfonic acid and thiosulfonates. This is a common instability issue with sulfinate salts in solution.
Q4: I am observing unexpected side products in my reaction involving this compound and an oxidizing agent. Why is this happening?
A4: this compound is susceptible to oxidation. Strong oxidizing agents can lead to the formation of undesired byproducts. For instance, oxidation can potentially lead to the formation of the corresponding sulfonate.
Q5: Is this compound stable to heating in solution?
A5: The thermal stability of this compound in solution is dependent on the solvent and other components in the reaction mixture. In its solid form, it has a decomposition temperature in the range of 222-226 °C.[3][4][5] However, in solution, degradation may occur at lower temperatures, especially in the presence of incompatible substances. It is advisable to conduct preliminary thermal stability tests for your specific reaction conditions.
Troubleshooting Guides
Issue 1: Poor recovery of this compound from aqueous solutions.
| Possible Cause | Troubleshooting Step |
| Acidic pH | Buffer the aqueous solution to a neutral or slightly basic pH (pH 7-8) to prevent protonation and subsequent disproportionation of the sulfinate. |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. If possible, degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Exposure to Air | Minimize the headspace in the reaction vessel and handle solutions under an inert atmosphere to prevent air oxidation. |
Issue 2: Inconsistent results in reactions involving this compound.
| Possible Cause | Troubleshooting Step |
| Hygroscopic Nature of the Solid | Dry the this compound under vacuum before use to remove any absorbed water. Store the compound in a desiccator or glovebox. |
| Variability in Reagent Quality | Use high-purity, anhydrous solvents and ensure the quality of other reagents to avoid introducing contaminants that could affect stability. |
| Light Sensitivity | While not explicitly documented as highly light-sensitive, it is good practice to protect the reaction mixture from light, especially for long-duration experiments. |
Stability Data Summary
| Condition | Medium | Observation | Recommendation |
| pH | Acidic (pH < 6) | Potential for disproportionation to sulfonic acid and thiosulfonate. | Maintain a neutral to slightly basic pH (7-8) for solutions. |
| Neutral (pH 7) | Generally more stable. | Recommended pH range for aqueous solutions. | |
| Basic (pH > 8) | Generally stable, but incompatible with strong bases. | Avoid strong bases. Buffer if necessary. | |
| Temperature | Room Temperature (Solid) | Stable.[1] | Store in a cool, dry place. |
| Elevated Temperature (Solid) | Decomposes at 222-226 °C.[3][4][5] | Avoid excessive heating of the solid. | |
| Atmosphere | Air | Sensitive, hygroscopic.[2][3] | Handle and store under an inert atmosphere (e.g., Nitrogen). |
| Oxidizing Agents | e.g., H₂O₂ | Susceptible to oxidation. | Avoid contact with oxidizing agents. |
| Reducing Agents | e.g., NaBH₄ | Incompatible with strong reducing agents. | Avoid contact with strong reducing agents. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in various reaction media.
1. Materials:
-
This compound
-
Solvents to be tested (e.g., Water, Methanol, Acetonitrile, DMSO, THF)
-
Buffers (pH 4, 7, 9)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV detector or Mass Spectrometer
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or Water).
3. Stress Conditions:
-
Hydrolytic Stability:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Neutral: Mix the stock solution with purified water.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
-
Oxidative Stability:
-
Mix the stock solution with 3% hydrogen peroxide.
-
-
Thermal Stability:
-
Incubate solutions at an elevated temperature (e.g., 60 °C).
-
-
Solvent Stability:
-
Prepare solutions of this compound in the desired organic solvents.
-
4. Experimental Procedure:
-
For each condition, prepare a sample in a sealed vial.
-
Prepare a control sample stored at 4 °C in the dark.
-
Incubate the samples under the specified stress conditions.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Analyze the samples by HPLC or LC-MS to determine the concentration of remaining this compound and to identify any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate and, if possible, the half-life under each condition.
-
Characterize any significant degradation products using mass spectrometry.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. 甲烷亚磺酸钠 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of d3-Labeled Sulfones
Welcome to the technical support center for the synthesis of deuterium-labeled compounds. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of d3-labeled sulfones.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing d3-labeled methyl sulfones?
A1: The most common strategies involve either direct hydrogen-deuterium (H/D) exchange on an existing methyl sulfone or the construction of the sulfone with a deuterated methyl group.
-
Base-Catalyzed H/D Exchange: This method involves treating an aryl methyl sulfone with a base in the presence of a deuterium (B1214612) source, such as heavy water (D₂O). The protons on the methyl group alpha to the sulfonyl group are acidic enough to be exchanged for deuterium.[1]
-
Synthesis from a d3-Precursor: A more controlled method is to build the molecule using a deuterated starting material. This often involves the S-alkylation of a sulfinate anion with a deuterated methylating agent (e.g., CD₃I) or using deuterated dimethyl sulfoxide (B87167) (d6-DMSO) as a reagent to introduce a trideuteromethyl group.[2][3]
Q2: My H/D exchange reaction results in incomplete deuteration. How can I improve the incorporation level?
A2: Incomplete deuteration in base-catalyzed H/D exchange is a common issue related to chemical equilibrium. To drive the reaction to completion:
-
Multiple Exchange Cycles: The reaction between the sulfone and heavy water (D₂O) produces protic water (H₂O), which can back-exchange. To achieve high deuterium incorporation, the H₂O must be removed and replaced with fresh D₂O several times.[2]
-
Optimize Reaction Conditions: The efficiency and rate of the exchange depend on the choice of base, solvent, and temperature.[1] Ensure strictly anhydrous conditions at the start of the reaction to prevent dilution of the deuterium source.
-
Increase Reaction Time: Monitor the reaction progress by mass spectrometry to determine the time required to reach maximum incorporation.
Q3: I am observing deuterium scrambling, where the label appears in unintended positions on my molecule. What causes this and how can it be prevented?
A3: Deuterium scrambling is typically caused by harsh reaction conditions that promote H/D exchange at other acidic C-H bonds in the molecule.[1]
-
Use Milder Conditions: If possible, lower the reaction temperature or use a weaker base to increase selectivity.
-
Employ Advanced Catalysts: For labeling aromatic rings, sophisticated iridium catalysts have been developed that allow for regioselective ortho-deuteration of aryl sulfones under mild conditions, avoiding exchange on the methyl group.[4][5]
-
Change Synthetic Strategy: To avoid exchange conditions altogether, opt for a synthetic route that introduces the CD₃ group in a non-exchange step, such as the alkylation of a sulfinate.[6]
Q4: What are the key factors affecting the yield in a base-catalyzed deuteration of a methyl sulfone?
A4: Low yields can result from substrate degradation or competing side reactions. Key factors to consider are:
-
Substrate Stability: Strong bases and high temperatures can degrade sensitive functional groups on the substrate.
-
pKa of α-Protons: The acidity of the protons on the methyl group is crucial. Protons α to a sulfone group have higher pKa values, meaning a sufficiently strong base is required to initiate the exchange.[1]
-
Stoichiometry: The ratio of the substrate to the base and the deuterium source is critical and should be optimized.[7]
Q5: How can I effectively purify my d3-labeled sulfone from unlabeled or partially labeled material?
A5: Purifying isotopologues is challenging due to their nearly identical physical properties. Therefore, the primary goal should be to maximize the deuterium incorporation during the reaction to over 98-99%.
-
Maximize Incorporation: Follow the steps outlined in Q2 to ensure the reaction goes to completion.
-
Standard Purification Techniques: While techniques like column chromatography or recrystallization can remove chemical impurities, they are generally ineffective at separating d0, d1, d2, and d3 species of the same compound.
-
Recrystallization: If the isotopic purity is already high, recrystallization may help remove trace amounts of unlabeled starting material.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of d3-labeled sulfones.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Deuterium Incorporation | 1. Inactive or inappropriate catalyst.[5] 2. Insufficient base strength or concentration.[1] 3. Contamination with protic solvents (H₂O). 4. Inappropriate deuterium source for the chosen method. | 1. For catalytic methods, screen different catalysts (e.g., Iridium complexes).[4] 2. Optimize base and temperature. Ensure the base is strong enough to deprotonate the α-carbon.[1] 3. Use anhydrous solvents and reagents; handle hygroscopic materials like d6-DMSO carefully.[8] 4. Ensure the deuterium source is compatible with the reaction (e.g., D₂O for exchange, CD₃I for alkylation). |
| Incomplete Deuteration (<99%) | 1. Equilibrium not sufficiently driven towards the deuterated product.[2] 2. Insufficient reaction time. | 1. For H/D exchange with D₂O, perform multiple reaction cycles with fresh D₂O after removing the generated H₂O.[2][9] 2. Increase reaction time and monitor deuterium incorporation by Mass Spectrometry or ¹H-NMR. |
| Product Degradation or Low Yield | 1. Reaction conditions (temperature, base) are too harsh for the substrate. 2. Incorrect stoichiometry of reagents.[7] 3. Competing side reactions. | 1. Attempt the reaction at a lower temperature or with a milder base. 2. Systematically optimize the ratio of substrate, base, and deuterium source. 3. Monitor the reaction by TLC or LC-MS to identify the optimal endpoint before significant byproduct formation occurs.[7] |
| Back-Exchange During Workup | 1. Exposure of the deuterated product (especially if a carbanion intermediate is accessible) to protic solvents (H₂O, MeOH). | 1. Quench the reaction with a deuterated source (e.g., D₂O, AcOD). 2. Minimize contact time with acidic or basic aqueous solutions during extraction. 3. Use deuterated solvents for the workup if practical. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed H/D Exchange of Aryl Methyl Sulfones
This protocol describes a general method for introducing deuterium into the methyl group of an aryl methyl sulfone using heavy water.
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the aryl methyl sulfone (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, dioxane).
-
Addition of Base: Add a strong base (e.g., sodium tert-butoxide, 1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Deuteration: Add heavy water (D₂O, ≥5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the substrate (typically 50-100 °C) and monitor the progress by taking aliquots and analyzing via LC-MS to check for the mass shift corresponding to d3-incorporation.
-
Cycling (if necessary): If deuteration is incomplete after several hours, cool the reaction, remove the solvent and water under reduced pressure, and repeat steps 2-5 with fresh solvent, base, and D₂O.[2]
-
Workup: After cooling to room temperature, carefully quench the reaction by adding it to a saturated solution of NH₄Cl in D₂O.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of d3-Aryl Methyl Sulfone via S-Alkylation
This protocol builds the d3-sulfone from a sulfinate precursor, which avoids equilibrium and back-exchange issues.
-
Preparation: Start with the corresponding sodium aryl sulfinate (1.0 eq.). Ensure it is dry.
-
Reaction Setup: In a round-bottom flask, dissolve the sodium aryl sulfinate in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Alkylation: Add d3-methyl iodide (CD₃I, 1.1 - 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is typically faster than H/D exchange. Monitor completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and stir.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified as required.
Data Summary
The choice of synthetic method can significantly impact the yield and level of deuterium incorporation.
| Method | Substrate Type | Deuterium Source | Typical Yield (%) | Deuteration Level (%) | Key Considerations |
| Base-Catalyzed H/D Exchange | Aryl Methyl Sulfones | D₂O | 50-85% | >98% | Requires optimization; multiple exchange cycles are often necessary.[2][9] |
| Iridium-Catalyzed H/D Exchange | Aryl Sulfones (ortho C-H) | D₂ gas / D₂O | 60-95% | >95% | Provides high regioselectivity for aromatic C-H bonds under mild conditions.[4][5] |
| S-Alkylation of Sulfinate | Aryl Sulfinates | CD₃I | 70-95% | >99% | Avoids H/D exchange issues; requires synthesis of the sulfinate precursor.[6] |
| Using d6-DMSO as CD₃ Donor | Various | (CD₃)₂SO | 40-70% | >99% | d6-DMSO can serve as a reagent for introducing the CD₃ group.[2][3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to Deuterated Compounds-Amber Bridge New Material Technology Co., Ltd. [en.amber-bridge.com]
- 9. CN109020849B - Preparation method of deuterated dimethyl sulfoxide - Google Patents [patents.google.com]
Technical Support Center: Isotopic Enrichment of Sodium Methanesulfinate-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the isotopic enrichment of Sodium Methanesulfinate-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key challenges?
A1: The most common and cost-effective synthetic route for this compound involves the reaction of Methanesulfonyl chloride-d3 with a reducing agent like sodium sulfite (B76179) or sodium metabisulfite. The primary challenges in this synthesis are achieving high isotopic enrichment (typically >98 atom % D) and preventing H/D (Hydrogen-Deuterium) back-exchange during the reaction and workup.
Q2: What are the main causes of low isotopic enrichment in my this compound product?
A2: Low isotopic enrichment can stem from several factors:
-
Incomplete deuteration of the starting material: The precursor, Methanesulfonyl chloride-d3, may have an isotopic purity of less than 100%.
-
H/D back-exchange: During the synthesis or purification, deuterium (B1214612) atoms can be replaced by hydrogen atoms from protic solvents (like water or alcohols) or other reagents.[1][2]
-
Contamination with non-deuterated starting materials or byproducts: The presence of undeuterated methanesulfonyl chloride or other hydrogen-containing impurities can lower the overall isotopic enrichment of the final product.
Q3: How can I minimize H/D back-exchange during the synthesis and workup?
A3: To minimize H/D back-exchange, it is crucial to work under anhydrous or deuterated conditions as much as possible.
-
Use deuterated solvents (e.g., D₂O) for the reaction if feasible.
-
Ensure all glassware is thoroughly dried before use.
-
During the workup, use aprotic solvents for extraction and washing. If an aqueous workup is necessary, use ice-cold D₂O and minimize the contact time.[1][3]
-
The pH of aqueous solutions should be maintained around the point of minimum exchange, which is typically near pH 2.5, though this may vary depending on the specific compound.[2][3]
Q4: Which analytical techniques are most suitable for determining the isotopic enrichment of this compound?
A4: The two primary techniques for determining isotopic enrichment are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons in the methyl group, providing a direct measure of isotopic enrichment. For a more precise measurement, Quantitative NMR (qNMR) can be employed.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) can determine the isotopic distribution of the product by analyzing the mass-to-charge ratio of the molecular ions.[6][7][8] This allows for the quantification of the d0, d1, d2, and d3 species.
Q5: Can purification methods improve the isotopic enrichment of my product?
A5: Yes, purification can help to remove chemical impurities, which may indirectly improve the overall purity of the deuterated compound. However, purification methods like recrystallization are generally not effective at separating molecules with different isotopic compositions (isotopologues).[9][10] The primary goal of purification in this context is to remove non-deuterated starting materials and byproducts.
Troubleshooting Guides
Problem 1: Low Isotopic Enrichment Detected by NMR or MS
| Possible Cause | Suggested Solution |
| Incomplete deuteration of Methanesulfonyl chloride-d3 starting material. | Source high-purity Methanesulfonyl chloride-d3 (≥99 atom % D). If synthesizing in-house, ensure complete deuteration of the precursor (e.g., dimethyl sulfoxide-d6). |
| H/D back-exchange during reaction. [1][2] | If the reaction is performed in an aqueous medium, consider using D₂O instead of H₂O. Minimize reaction time and temperature where possible to reduce the rate of exchange. |
| H/D back-exchange during workup. [3][11] | Use aprotic solvents for extraction and washing steps. If an aqueous wash is unavoidable, use ice-cold D₂O and perform the wash quickly. Adjust the pH of the aqueous phase to minimize the exchange rate.[2] |
| Contamination with protic solvents. | Ensure all solvents are anhydrous. Dry glassware thoroughly in an oven before use.[1] |
Problem 2: Presence of Chemical Impurities Affecting Product Quality
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or ¹H NMR to ensure full consumption of the starting material. |
| Side reactions. | Optimize reaction conditions (temperature, pH, stoichiometry of reagents) to minimize the formation of byproducts. A common synthesis of sodium methanesulfinate (B1228633) involves the reaction of methanesulfonyl chloride with sodium sulfite or metabisulfite.[12] |
| Inefficient purification. | Recrystallization is a common method for purifying sodium methanesulfinate.[12] Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[9][10] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of the non-deuterated analogue and general principles of deuteration chemistry.[12]
Materials:
-
Methanesulfonyl chloride-d3 (CD₃SO₂Cl, ≥99 atom % D)
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Deuterium oxide (D₂O, ≥99.9 atom % D)
-
Anhydrous ethanol (B145695)
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, add a solution of sodium sulfite in D₂O.
-
Under a nitrogen atmosphere, heat the solution to 60-65 °C with stirring.
-
Slowly add Methanesulfonyl chloride-d3 to the reaction mixture.
-
Maintain the reaction temperature and stir for 2-4 hours, monitoring the reaction by ¹H NMR for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure until precipitation of a white solid is observed.
-
Add anhydrous ethanol to the slurry to precipitate the product and dissolve inorganic salts.
-
Filter the white solid and wash with a small amount of cold, anhydrous ethanol.
-
Dry the product under high vacuum to obtain this compound.
Key Experiment: Determination of Isotopic Enrichment by Quantitative ¹H NMR
Materials:
-
This compound sample
-
Internal standard with a known concentration (e.g., maleic acid)
-
D₂O (for locking and dissolving the sample)
-
NMR tubes
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in a known volume of D₂O in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signal corresponding to the residual methyl protons in this compound and a well-resolved signal from the internal standard.
-
Calculate the concentration of the residual protons and, from this, the isotopic enrichment of the this compound.
Visualizations
Caption: Experimental Workflow for this compound Synthesis and Analysis.
Caption: Troubleshooting Logic for Low Isotopic Enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Removal of Sulfinate Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing sulfinate byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing sulfinate salt byproducts?
A1: The primary methods for removing sulfinate salt byproducts from reaction mixtures include:
-
Aqueous Extraction: This is often the first step, as many simple sulfinate salts exhibit good solubility in water and limited solubility in organic solvents.[1][2]
-
Precipitation: Sulfinic acids can be precipitated from a solution by acidification (e.g., with sulfuric acid), and subsequently isolated.[1] Alternatively, forming insoluble metal salts, such as zinc or ferric salts, can also be employed for isolation.[1][3][4]
-
Crystallization: Recrystallization from appropriate solvent systems (e.g., ethanol, ethanol-ether, dioxane) is a powerful technique for purifying sulfinate salts.[1][5][6]
-
Chromatography: For complex mixtures or when high purity is required, chromatographic techniques such as ion chromatography or column chromatography can be effective.[7][8][9]
Q2: My sulfinate byproduct seems to be co-extracting with my organic product. What should I do?
A2: If your sulfinate byproduct is partitioning into the organic layer during extraction, consider the following:
-
Increase the Polarity of the Aqueous Phase: "Salting out" by adding a saturated brine solution to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase and drive the sulfinate salt into the water.[2]
-
pH Adjustment: The solubility of sulfinic acids is pH-dependent. Adjusting the pH of the aqueous phase can alter the ionic character of the sulfinate and influence its partitioning between the aqueous and organic layers.
-
Solvent Selection: The choice of organic solvent is critical. If you are using a relatively polar organic solvent, switching to a less polar one may reduce the solubility of the sulfinate salt in the organic phase.
Q3: I'm having difficulty precipitating my sulfinate byproduct. What are some common issues?
A3: Challenges with precipitation can arise from several factors:
-
Supersaturation: The solution may be supersaturated, preventing crystallization. Try seeding the solution with a small crystal of the pure sulfinate, scratching the inside of the flask to create nucleation sites, or cooling the solution slowly.[10]
-
Incorrect pH: When precipitating the free sulfinic acid, ensure the pH is sufficiently low to protonate the sulfinate salt completely. However, be cautious as strong acids can sometimes catalyze the decomposition of sulfinic acids.[1]
-
Formation of Oils: Some sulfinic acids may initially separate as oils.[1] In such cases, trying a different solvent system or attempting to crystallize the oil from a different solvent may be effective.
Q4: Are there any stability concerns I should be aware of when handling sulfinate byproducts?
A4: Yes, sulfinic acids and their salts can be unstable under certain conditions:
-
Disproportionation: Sulfinic acids have a tendency to disproportionate, especially in acidic conditions.[1]
-
Oxidation: Sulfinates can be susceptible to oxidation, particularly when heated.[1] It is often advisable to perform purification steps at lower temperatures and under an inert atmosphere if the compound is particularly sensitive.
-
Hygroscopicity: Many sulfinate salts are hygroscopic, meaning they readily absorb moisture from the air.[5] This can affect their physical properties and make handling difficult. Store purified sulfinates in a desiccator.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Sulfinate Contamination in Organic Product | High solubility of the sulfinate salt in the organic solvent. | 1. Perform multiple extractions with water or brine. 2. Switch to a less polar organic solvent for the workup. 3. Consider converting the sulfinate to a more insoluble form via precipitation.[1] |
| Low Yield After Recrystallization | The sulfinate salt is too soluble in the chosen solvent. | 1. Add an anti-solvent (a solvent in which the sulfinate is insoluble) to the solution to induce precipitation. Common anti-solvents include ethers and hexanes. 2. Cool the crystallization mixture to a lower temperature to decrease solubility. |
| Product and Sulfinate Co-elute During Column Chromatography | Similar polarities of the desired product and the sulfinate byproduct. | 1. Change the solvent system (eluent) to alter the relative polarities. 2. Switch the stationary phase (e.g., from silica (B1680970) gel to alumina (B75360) or a reverse-phase material). 3. Consider converting the sulfinate to its corresponding acid or a different salt to significantly change its polarity before chromatography. |
| Formation of an Emulsion During Aqueous Extraction | The presence of surfactants or fine solid particles at the interface. | 1. Add a small amount of brine to the separatory funnel. 2. Allow the mixture to stand for an extended period. 3. Filter the entire mixture through a pad of Celite. |
| Sulfinate Byproduct Decomposes During Purification | Instability of the sulfinic acid or salt under the purification conditions (e.g., heat, acid). | 1. Use milder purification techniques, such as precipitation at room temperature instead of recrystallization from a hot solvent. 2. Avoid strong acids for precipitation if the sulfinic acid is known to be unstable.[1] 3. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Removal of a Water-Soluble Sodium Sulfinate by Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer containing the sodium sulfinate will typically be the bottom layer if using dichloromethane, and the top layer if using ethyl acetate.
-
Collection: Drain the aqueous layer.
-
Repeat: Repeat the extraction with fresh deionized water two more times to ensure complete removal of the sulfinate salt. For stubborn cases, use a saturated solution of sodium chloride (brine) for the final wash to help break any emulsions and further reduce the solubility of organic components in the aqueous layer.[2][11]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.[11]
Protocol 2: Purification via Precipitation of the Sulfinic Acid
-
Initial Extraction: Perform an initial aqueous extraction as described in Protocol 1 to remove the bulk of the sulfinate salt into an aqueous solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous solution in an ice bath. Slowly add a dilute acid (e.g., 1M sulfuric acid) dropwise while stirring until the solution becomes acidic (test with pH paper). Avoid using hydrochloric acid as it can sometimes catalyze the decomposition of sulfinic acids.[1]
-
Precipitation: The sulfinic acid should precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified sulfinic acid in a desiccator or under vacuum.
Visual Workflows
Caption: Workflow for Sulfinate Removal by Extraction
Caption: Decision Tree for Purification Method Selection
References
- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 2. quora.com [quora.com]
- 3. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and purification of zinc sulfinate reagents for drug discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Comparison: Validating Deuterium Incorporation from Sodium Methanesulfinate-d3 by NMR
For researchers, scientists, and drug development professionals, the precise incorporation of deuterium (B1214612) into organic molecules is a critical step in developing next-generation therapeutics and elucidating reaction mechanisms. Sodium methanesulfinate-d3 (CD₃SO₂Na) has emerged as a promising reagent for introducing the valuable trideuteromethyl (-CD₃) group. This guide provides an objective comparison of this compound with an alternative deuteromethylating agent, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), supported by experimental data and detailed NMR validation protocols.
The selective replacement of protons with deuterium can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability and a longer half-life.[1][2] Validating the extent and position of deuterium incorporation is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose, with both proton (¹H) and deuterium (²H) NMR providing complementary and conclusive evidence.[3]
Performance Comparison: this compound vs. DMSO-d₆
The selection of a deuteromethylating agent depends on factors such as reaction conditions, substrate scope, and cost. Here, we compare the performance of this compound, a salt-based reagent, with the readily available deuterated solvent, DMSO-d₆, which can also serve as a -CD₃ source under radical conditions.
| Feature | This compound (CD₃SO₂Na) | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Reagent Type | Solid, salt | Liquid, solvent |
| Reaction Mechanism | Radical | Radical |
| Typical Reaction Conditions | Often requires a radical initiator (e.g., t-butyl hydroperoxide) and an oxidant. | Can be initiated with various radical precursors, sometimes requiring high temperatures.[4] |
| Substrate Scope | Effective for electron-rich and electron-deficient heterocycles and aromatic compounds. | Broad applicability for various scaffolds, including heterocycles.[5] |
| Deuterium Incorporation Efficiency | Reported to be high, often limited by the isotopic purity of the starting material. | Can achieve high levels of deuteration, but may require optimization of reaction conditions. |
| Work-up and Purification | Typically involves standard extractive work-up and chromatographic purification. | Can be more complex due to the use of a large excess of the deuterating agent which also acts as the solvent. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of these deuteromethylation reactions.
Protocol 1: Deuteromethylation of an N-Heterocycle using this compound
This protocol describes a typical procedure for the radical deuteromethylation of a heteroaromatic compound.
Materials:
-
Substrate (e.g., 4-acetylpyridine)
-
This compound (CD₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a solution of 4-acetylpyridine (B144475) (0.18 M) in a 2.5:1 mixture of CH₂Cl₂ and H₂O, add this compound (3.0 equivalents).
-
Add tert-Butyl hydroperoxide (5.0 equivalents) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: NMR Validation of Deuterium Incorporation
This protocol outlines the steps for analyzing the purified product by ¹H and ²H NMR to confirm and quantify deuterium incorporation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Analysis:
-
Dissolve a known amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signal corresponding to the residual protons in the methyl group and compare it to the integral of the internal standard.
-
The percentage of deuterium incorporation can be calculated from the reduction in the integral of the target methyl signal relative to a non-deuterated analog or an internal standard.
²H NMR Analysis:
-
Dissolve the purified product in a non-deuterated solvent (e.g., CHCl₃).
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the methyl group provides direct evidence of deuterium incorporation.[6]
-
Quantitative analysis can be performed by integrating the deuterium signal and comparing it to a known reference.
Mandatory Visualizations
Conclusion
Both this compound and deuterated DMSO serve as effective reagents for the introduction of a trideuteromethyl group into organic molecules. The choice between them will depend on the specific requirements of the synthesis, including the nature of the substrate and the desired reaction conditions. Regardless of the chosen method, rigorous validation of deuterium incorporation by ¹H and ²H NMR spectroscopy is essential to ensure the quality and isotopic purity of the final product. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently perform and validate these important labeling experiments.
References
- 1. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 2. jrfglobal.com [jrfglobal.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Radical trideuteromethylation with deuterated dimethyl sulfoxide in the synthesis of heterocycles and labelled building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Confirming d3-Methylation: A Comparative Guide to High-Resolution Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise analysis of methylation is critical in various fields of biological research, from epigenetics to proteomics. The use of stable isotope labeling, specifically with deuterium-labeled methyl groups (d3-methylation), in conjunction with high-resolution mass spectrometry (HRMS), offers a powerful and quantitative approach to trace and quantify methylation events. This guide provides a comprehensive comparison of HRMS-based methodologies for confirming and quantifying d3-methylation in both proteins and DNA, supported by experimental data and detailed protocols.
Principles of d3-Methylation Analysis by HRMS
The core principle behind d3-methylation analysis is the introduction of a "heavy" methyl group containing three deuterium (B1214612) atoms (a mass shift of +3.0188 Da compared to a standard methyl group) into biological molecules. This mass difference is readily detectable by high-resolution mass spectrometers, allowing for the differentiation and quantification of newly methylated species from the endogenous, unlabeled population.
Comparison of High-Resolution Mass Spectrometry Platforms
The choice of mass spectrometer is crucial for the successful analysis of d3-methylation. The two most common high-resolution platforms are Orbitrap and Time-of-Flight (TOF) mass spectrometers. Each has distinct advantages and disadvantages for this application.
| Feature | Orbitrap (e.g., Thermo Fisher Q Exactive, Orbitrap Fusion) | Time-of-Flight (TOF) (e.g., Sciex TripleTOF, Agilent Q-TOF) |
| Resolving Power | Very high (up to 500,000 FWHM), allowing for excellent separation of isobaric interferences.[1][2] | High (up to 60,000 FWHM), generally lower than the highest-end Orbitraps. |
| Mass Accuracy | Excellent (<1-3 ppm with internal calibration), crucial for confident identification of d3-labeled molecules. | Very good (<3-5 ppm with internal calibration). |
| Sensitivity | High, particularly for targeted analysis and low-abundance analytes.[3] | High, with a wide dynamic range. |
| Dynamic Range | Good, though can be limited in very complex samples compared to some TOF instruments. | Excellent, beneficial for quantifying analytes with large differences in abundance. |
| Scan Speed | Generally slower than TOF, which can be a consideration for fast chromatography. | Very fast, well-suited for high-throughput analyses and fast liquid chromatography. |
| Fragmentation | Multiple options available (CID, HCD, ETD), providing flexibility in peptide and nucleoside fragmentation. | Primarily CID and Pulsed Q-TOF fragmentation. |
| Cost | Generally higher initial investment and maintenance costs. | Can be a more cost-effective option for high-resolution capabilities. |
Key Takeaway: For applications requiring the highest mass accuracy and resolution to distinguish closely related isotopic peaks, Orbitrap instruments are often favored. For high-throughput screening and applications where a wider dynamic range is critical, TOF instruments present a strong alternative.
Fragmentation Techniques for d3-Methylated Analytes
Tandem mass spectrometry (MS/MS) is essential for localizing the site of methylation. The choice of fragmentation technique can significantly impact the quality of the resulting spectra.
| Fragmentation Method | Description | Application for d3-Methylation |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone. | Widely used for both peptides and nucleosides. Can sometimes lead to the neutral loss of the methyl group, which can be a diagnostic indicator.[4] |
| Higher-Energy Collisional Dissociation (HCD) | A CID-variant performed in a dedicated collision cell, resulting in high-resolution fragment ions in Orbitrap instruments. | Provides high-quality fragmentation spectra for confident localization of d3-methylation on peptides. |
| Electron-Transfer Dissociation (ETD) | A non-ergodic fragmentation method that cleaves the peptide backbone while preserving labile post-translational modifications. | Particularly useful for localizing methylation on peptides without losing the modification itself during fragmentation.[4] |
Experimental Workflows and Protocols
Confirming d3-Methylation in Proteins (Heavy Methyl SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using heavy methyl-labeled methionine (e.g., L-Methionine-¹³CD₃) is a robust method for quantifying protein methylation dynamics.[5][6][7][8][9]
-
Cell Culture and Labeling:
-
Culture cells in SILAC-formulated DMEM/RPMI medium lacking L-methionine.
-
For the "heavy" condition, supplement the medium with L-Methionine-¹³CD₃ (final concentration typically 84 mg/L). For the "light" condition, use unlabeled L-methionine at the same concentration.
-
Allow cells to grow for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells from both "light" and "heavy" conditions.
-
Determine protein concentration (e.g., by BCA assay) and mix equal amounts of protein from each condition.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Digest proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-HRMS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Separate peptides using a reversed-phase nano-liquid chromatography (nLC) system with a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos or Sciex TripleTOF 6600) operating in data-dependent acquisition (DDA) mode.
-
Set the instrument to acquire a high-resolution full scan (MS1) followed by several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Specify the d3-methylation as a variable modification on methionine.
-
Perform database searching against a relevant protein sequence database.
-
Use the "heavy" and "light" peak intensity ratios to quantify the relative abundance of d3-methylated peptides.
Confirming d3-Methylation in DNA
The analysis of d3-methylation in DNA typically involves the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by quantification using LC-HRMS with a d3-labeled internal standard.
-
DNA Extraction and Hydrolysis:
-
Extract genomic DNA from cells or tissues using a commercial kit.
-
Quantify the amount of DNA.
-
Digest the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
-
Internal Standard Spiking and Sample Preparation:
-
Add a known amount of a d3-labeled internal standard, such as d3-5-methyl-2'-deoxycytidine, to the digested DNA sample.
-
Prepare a calibration curve using known concentrations of unlabeled 5-methyl-2'-deoxycytidine (B118692) and the d3-labeled internal standard.
-
-
LC-HRMS Analysis:
-
Separate the nucleosides using a reversed-phase or HILIC liquid chromatography column.[10]
-
Analyze the samples on a high-resolution mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.
-
Monitor the specific precursor-to-product ion transitions for both the endogenous (light) and d3-labeled (heavy) 5-methyl-2'-deoxycytidine.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous analyte to the d3-labeled internal standard.
-
Determine the absolute concentration of 5-methyl-2'-deoxycytidine in the sample by comparing the peak area ratio to the calibration curve.
-
Data Analysis and Visualization
The analysis of d3-methylation data relies on specialized software to process the complex datasets generated by HRMS.
-
MaxQuant: A popular freeware for analyzing large-scale quantitative proteomics data, including SILAC experiments. It can be configured to identify and quantify peptides containing d3-methylated methionine.[5][7][11][12][13]
-
Skyline: A widely used, open-source software for building targeted quantitative mass spectrometry methods and analyzing the resulting data. It is highly effective for quantifying d3-labeled peptides and nucleosides from SRM, PRM, and DIA data.[1][8][9][14][15][16][17]
Conclusion
High-resolution mass spectrometry, coupled with d3-methylation labeling, provides a robust and quantitative platform for studying methylation dynamics in both proteins and DNA. The choice between Orbitrap and TOF mass analyzers depends on the specific experimental goals, with Orbitraps offering superior resolution and mass accuracy, and TOFs providing faster scan speeds and a wider dynamic range. By following detailed experimental protocols and utilizing powerful data analysis software, researchers can confidently confirm and quantify d3-methylation, leading to significant advancements in our understanding of the role of methylation in biological systems and drug development.
References
- 1. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heavy Methyl SILAC Metabolic Labeling of Human Cell Lines for High-Confidence Identification of R/K-Methylated Peptides by High-Resolution Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Heavy Methyl SILAC Metabolic Labeling of Human Cell Lines for High-Confidence Identification of R/K-Methylated Peptides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. The Skyline Ecosystem: Informatics for Quantitative Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Methylation: Sodium Methanesulfinate-d3 vs. d3-Methyl Iodide
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterated methyl groups (-CD₃) is a critical tool for enhancing the pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of two potential deuteromethylating agents: sodium methanesulfinate-d3 and d3-methyl iodide, supported by available experimental data and detailed methodologies.
The "magic methyl" effect, where the addition of a methyl group can significantly improve a drug's potency and metabolic stability, is a well-established concept in medicinal chemistry. The use of deuterated methyl groups can further augment these benefits through the kinetic isotope effect, slowing down metabolic pathways that involve C-H bond cleavage. While d3-methyl iodide is a widely recognized reagent for this purpose, the potential of this compound as an alternative warrants a thorough evaluation.
Performance Comparison: Reactivity and Applications
d3-Methyl iodide (CD₃I) is a highly reactive and versatile reagent for introducing a deuterated methyl group onto a wide range of nucleophiles, including amines, phenols, thiols, and enolates.[1] Its utility is well-documented in isotopic labeling for NMR spectroscopy, metabolic pathway tracking, and as a crucial building block in the synthesis of labeled drug molecules.[2][3][4]
Conversely, the role of this compound as a methylating agent is not well-established in the scientific literature. Sodium sulfinates, in general, are primarily employed as sulfonylating, sulfenylating, or sulfinylating agents.[5][6] They are valued as precursors for generating sulfonyl radicals.[7] Limited studies on the use of non-deuterated sodium methanesulfinate (B1228633) for C-H methylation of heterocycles have reported very low yields, even with the use of additives, suggesting it is not an efficient methylating agent for such transformations.[8] The primary nucleophilic character of the sulfinate group is centered on the sulfur atom, leading to S-alkylation rather than methylation from the methyl group.[9]
The following table summarizes the key characteristics of d3-methyl iodide and the known properties of this compound, drawing inferences from its non-deuterated counterpart due to the scarcity of data on its use for methylation.
| Feature | d3-Methyl Iodide (CD₃I) | This compound (CD₃SO₂Na) |
| Primary Function | Deuteromethylating Agent | Primarily a source of the deuterated methylsulfonyl group (-SO₂CD₃) |
| Reactivity | High | Low for methylation |
| Typical Substrates | Amines, phenols, thiols, enolates, and other nucleophiles | Primarily used in reactions involving the sulfinate group |
| Isotopic Purity | Typically > 99.5%[10] | Information not widely available |
| Key Advantages | Well-established reactivity, high yields in appropriate reactions | Solid, potentially easier to handle than volatile liquids |
| Key Disadvantages | Volatile, light-sensitive, and a suspected carcinogen[11][12] | Not an effective methylating agent based on available data for the non-deuterated analogue |
Experimental Protocols
Representative Protocol for O-Methylation using d3-Methyl Iodide
This protocol describes the methylation of 4-tert-butyl catechol, a common substrate, and demonstrates a typical experimental setup.
Reaction:
Procedure:
-
To a suspension of 4-tert-butyl catechol (2.39 g, 14.4 mmol) and potassium carbonate (5.97 g, 43.2 mmol) in a suitable solvent (e.g., acetone), add d3-methyl iodide (5.00 g, 34.5 mmol).
-
The reaction mixture is then heated under reflux for a specified period (e.g., overnight).
-
After cooling to room temperature, the solid inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by standard techniques such as column chromatography or distillation.
Expected Outcome: This reaction is reported to afford the deuterated product in good yield.
Reactivity of Sodium Methanesulfinate
Due to the lack of established protocols for methylation using this compound, a representative reaction showcasing its primary reactivity as a nucleophile at the sulfur atom is presented below.
Reaction (S-Alkylation):
General Considerations:
Reactions involving sodium sulfinates as nucleophiles are typically carried out in polar aprotic solvents. The sulfinate anion attacks the electrophilic carbon of the alkyl halide, leading to the formation of a sulfone. This highlights that the methyl group of the methanesulfinate is not transferred.
Visualization of Chemical Reactivity and Biological Relevance
To visually summarize the information presented, the following diagrams illustrate the typical reaction pathways and the biological context for deuteromethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. exsyncorp.com [exsyncorp.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. deutramed.com [deutramed.com]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Open Flask: Magic Methyl Effect [openflask.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. thomassci.com [thomassci.com]
- 11. Methyl iodide (Dâ, 99.5%) + copper wire - Cambridge Isotope Laboratories, DLM-362-5 [isotope.com]
- 12. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Mesylating and Sulfonylating Agents: Sodium Methanesulfinate-d3 vs. d3-Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the strategic incorporation of deuterium (B1214612) atoms into molecules offers a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive comparison of two key deuterated reagents: Sodium methanesulfinate-d3 and d3-methanesulfonyl chloride. Both reagents serve as valuable sources for introducing the deuterated methylsulfonyl group (CD3SOx), yet their distinct chemical properties dictate their specific applications and performance.
At a Glance: Key Chemical Properties
A fundamental understanding of the physicochemical properties of each reagent is crucial for selecting the appropriate compound for a given synthetic transformation.
| Property | This compound | d3-Methanesulfonyl chloride |
| Chemical Formula | CD3NaO2S | CD3ClO2S |
| Molecular Weight | 105.11 g/mol | 117.57 g/mol [1] |
| CAS Number | 2129597-38-0[][3][4][5] | 35668-13-4[1][6] |
| Functional Group | Sulfinate Salt | Sulfonyl Chloride |
| Reactivity | Nucleophilic | Electrophilic[7][8] |
| Primary Use | Source of the deuterated methylsulfonyl (CD3SO2) group in the formation of sulfones. | Source of the deuterated mesyl (CD3SO2) group for the formation of mesylates.[9] |
| Appearance | Typically a white to off-white solid.[] | Colorless to pale yellow liquid.[10] |
Performance in Synthetic Applications: A Comparative Overview
The primary distinction in the application of these two reagents lies in their reactivity. d3-Methanesulfonyl chloride is a potent electrophile used to convert alcohols into deuterated mesylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[8][9] In contrast, this compound is a nucleophilic reagent, primarily used to introduce the deuterated methylsulfonyl moiety to form deuterated sulfones.
d3-Methanesulfonyl Chloride: A Deuterated Mesylating Agent
d3-Methanesulfonyl chloride is the reagent of choice for "mesylation," a reaction that transforms a hydroxyl group into a good leaving group. This is a critical step in many multi-step syntheses.
Typical Reaction Yields for Mesylation of Alcohols (using non-deuterated methanesulfonyl chloride):
| Substrate | Yield (%) | Reference |
| Primary Alcohols | 90-98 (Lab-scale), 85-95 (Industrial) | [11] |
| Secondary Alcohols | Generally good, but can be lower than primary | [12] |
| Nitrobenzyl alcohols | >65 | [13] |
Note: Yields are for the non-deuterated analogue, methanesulfonyl chloride. The kinetic isotope effect for mesylation is typically secondary and small, suggesting that yields with the deuterated reagent are expected to be comparable.
This compound: A Deuterated Sulfonylating Agent
This compound serves as a nucleophilic source of the CD3SO2- group, which can attack electrophilic centers to form deuterated sulfones. Sulfones are a common functional group in pharmaceuticals and agrochemicals.
Typical Reaction Yields for Sulfone Synthesis (using non-deuterated sodium methanesulfinate):
| Reaction Type | Yield (%) | Reference |
| S-alkylation of alkyl halides | Good to excellent | [14] |
| Michael addition to α,β-unsaturated compounds | Moderate to good | |
| Palladium-catalyzed coupling with aryl halides | Moderate to good |
Experimental Protocols
General Protocol for Mesylation of a Primary Alcohol using d3-Methanesulfonyl Chloride
This protocol is adapted from standard mesylation procedures.
-
Dissolution: Dissolve the primary alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).
-
Mesylation: Slowly add d3-methanesulfonyl chloride (1.2 eq) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
General Protocol for the Synthesis of a Deuterated Alkyl Sulfone using this compound
This protocol outlines a general procedure for the S-alkylation of an alkyl halide.
-
Dissolution: Dissolve this compound (1.2 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF).
-
Substrate Addition: Add the alkyl halide (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the distinct synthetic pathways and a typical analytical workflow for products derived from these reagents.
Analytical Characterization
The successful synthesis and purity of the deuterated products are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The absence or significant reduction of a signal in the methyl region (around 2.8-3.0 ppm) compared to the non-deuterated analog is a key indicator of successful deuteration.
-
¹³C NMR: The carbon signal of the deuterated methyl group will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.
-
²H NMR: A signal in the deuterium NMR spectrum confirms the presence of deuterium in the molecule.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be three mass units higher than the non-deuterated analog, providing definitive evidence of the incorporation of three deuterium atoms.
Conclusion
This compound and d3-methanesulfonyl chloride are both valuable reagents for introducing a deuterated methylsulfonyl group into organic molecules. However, their distinct reactivities as a nucleophile and an electrophile, respectively, define their specific roles in organic synthesis. d3-Methanesulfonyl chloride is the reagent of choice for converting alcohols into deuterated mesylates, thereby activating them as leaving groups. In contrast, this compound is employed to form stable deuterated sulfones through nucleophilic attack on an electrophilic carbon. The choice between these two reagents is therefore dictated by the desired final product and the overall synthetic strategy. This guide provides the foundational knowledge for researchers to make informed decisions in the selection and application of these powerful isotopic labeling tools.
References
- 1. Methanesulfonyl chloride (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8082-1 [isotope.com]
- 3. Sodium Methanesulfonate-d3 | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Methane-d3-sulfonyl chloride | CH3ClO2S | CID 11389382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Methanesulfonyl Chloride-d3 | 35668-13-4 | Benchchem [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields [horiazonchemical.com]
- 12. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 14. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Deuterated Reagents for Sodium Methanesulfinate-d3
For researchers, scientists, and professionals in drug development, the selective incorporation of deuterated methylsulfonyl groups (-SO₂CD₃) is a critical strategy for optimizing the metabolic stability and pharmacokinetic profiles of drug candidates. While Sodium methanesulfinate-d₃ (CD₃SO₂Na) serves as a direct precursor for this functional group, its commercial availability can be limited. This guide provides an objective comparison of alternative strategies, supported by experimental data and detailed protocols, to achieve deuteromethylsulfonylation.
Three primary alternative strategies are explored:
-
In-House Synthesis of Deuterated Sulfinate Reagents: Preparing CD₃SO₂Na or its zinc-based counterpart, Zinc bis(methanesulfinate)-d₆, from commercially available deuterated precursors.
-
Post-Synthetic H/D Exchange: Introducing deuterium (B1214612) to a pre-existing methyl sulfone moiety via base-catalyzed hydrogen/deuterium (H/D) exchange.
-
Radical Deuteromethylation Precursors: Utilizing readily available deuterated sources like DMSO-d₆ to generate deuterated methanesulfinic acid in situ.
Performance Comparison of Deuteration Strategies
The following table summarizes the key performance indicators for each alternative strategy, allowing for a direct comparison of their advantages and limitations.
| Strategy | Reagent/Precursor | Deuterium Source | Typical Yield | Deuterium Incorporation | Key Advantages | Key Disadvantages |
| 1. Building Block Synthesis | Methanesulfonyl chloride-d₃ | CD₃SO₂Cl | 60-80% (for reagent) | >98% | High isotopic purity; predictable reactivity. | Requires multi-step synthesis of the reagent. |
| Zinc Dust | ||||||
| 2. Post-Synthetic H/D Exchange | Aryl Methyl Sulfone | D₂O | 46-99% | Variable (46-99%) | Late-stage functionalization; simple procedure. | Incomplete deuteration possible; potential for side reactions. |
| Base (e.g., NaOD, t-BuOK) | ||||||
| 3. In-Situ Generation | DMSO-d₆ | DMSO-d₆ | Substrate Dependent | >98% | Uses an inexpensive, common deuterated solvent. | Primarily used for C-CD₃ bond formation; indirect for -SO₂CD₃. |
| Fe(II) / H₂O₂ |
Experimental Protocols & Methodologies
Detailed protocols for the synthesis of alternative reagents and for performing H/D exchange are provided below.
Protocol 1: Synthesis of Zinc bis(methanesulfinate)-d₆
This protocol is adapted from the general procedure for preparing zinc bis(alkanesulfinate)s.[1][2][3][4] It utilizes commercially available methanesulfonyl chloride-d₃ as the starting material.
Workflow Diagram:
Caption: Synthesis of Zinc bis(methanesulfinate)-d₆.
Methodology:
-
A round bottom flask is charged with zinc dust (2.2 equivalents) and water. The suspension is cooled to 0°C in an ice-water bath with vigorous stirring.
-
Methanesulfonyl chloride-d₃ (CD₃SO₂Cl, 1.0 equivalent) is added dropwise to the cold suspension.
-
The reaction mixture is stirred for 2-3 hours, during which it is allowed to warm to room temperature.
-
The mixture is filtered through a sintered glass funnel to remove unreacted zinc dust.
-
The aqueous filtrate is concentrated under reduced pressure to yield the crude zinc sulfinate salt.
-
The crude solid is washed with a 1:1 mixture of ethyl acetate (B1210297) and dichloromethane (B109758) to remove organic-soluble impurities.
-
The purified white solid, Zinc bis(methanesulfinate)-d₆, is dried under high vacuum. The product can be used without further purification.
Protocol 2: Base-Catalyzed H/D Exchange on Aryl Methyl Sulfones
This method allows for the deuteration of the methyl group on a pre-existing aryl methyl sulfone scaffold.[5]
Workflow Diagram:
Caption: Base-catalyzed H/D exchange workflow.
Methodology:
-
The aryl methyl sulfone substrate is dissolved in deuterium oxide (D₂O) containing a catalytic amount of a strong base (e.g., sodium deuteroxide, NaOD, or potassium tert-butoxide, t-BuOK).
-
The reaction vessel is sealed and heated to a temperature ranging from 80°C to 120°C.
-
The reaction is monitored periodically by taking aliquots and analyzing via ¹H NMR (disappearance of the -SO₂CH₃ signal) or LC-MS (mass shift).
-
Once the desired level of deuteration is achieved, the reaction is cooled to room temperature.
-
The mixture is neutralized by the careful addition of an acid, such as DCl in D₂O.
-
The product is extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the deuterated product.
Reaction Pathways
The underlying chemical transformations for these alternative strategies are distinct.
Logical Relationship: Choosing a Deuteration Strategy
The selection of an appropriate strategy depends on several factors, including the stage of the synthesis, the required isotopic purity, and the availability of starting materials.
Caption: Decision tree for deuteration strategy.
The base-catalyzed H/D exchange proceeds via the formation of a carbanion intermediate alpha to the sulfone group, which is then quenched by D₂O. This process is reversible, which can lead to incomplete deuteration. In contrast, the building block approach using a pre-synthesized deuterated reagent like Zinc bis(methanesulfinate)-d₆ ensures high isotopic purity from the outset.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and purification of zinc sulfinate reagents for drug discovery [ecc.isc.ac]
- 5. researchgate.net [researchgate.net]
Navigating Isotopic Purity: A Comparative Guide to Sodium Methanesulfinate-d3 for Researchers
For researchers, scientists, and drug development professionals, the precise assessment of isotopic purity in deuterated reagents is a critical cornerstone for the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of Sodium Methanesulfinate-d3, a widely used deuterated methylating agent. We present a comparative analysis with alternative reagents, supported by illustrative experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
The incorporation of deuterium (B1214612) into molecules, a process known as deuteration, is a powerful strategy in drug discovery and development. It can significantly alter a drug's metabolic profile, often enhancing its pharmacokinetic properties through the kinetic isotope effect. This compound serves as a key reagent in introducing the trideuteromethyl (-CD3) group. However, the effectiveness and reproducibility of such modifications hinge on the isotopic purity of the deuterated reagent itself. The presence of residual protium-containing species can lead to ambiguous results and compromise the integrity of quantitative studies.
This guide delves into the two primary analytical techniques for assessing the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will explore the principles of each method, present representative data, and provide standardized protocols for their implementation. Furthermore, we will compare the performance of this compound with other commercially available deuterated methylating agents.
Performance Comparison of Deuterated Methylating Agents
The selection of a deuterated methylating agent is a multifaceted decision involving considerations of reactivity, cost, ease of handling, and, critically, isotopic purity. The following table provides a comparative overview of this compound and its common alternatives.
| Feature | This compound | Methyl-d3 Iodide (CD3I) | Methyl-d3-lithium (CD3Li) | Methyl-d3-magnesium iodide (CD3MgI) |
| Typical Isotopic Purity (atom % D) | ~98%[1] | >99%[2] | ~99% | ~99% |
| Reactivity | Moderate | High[2] | Very High | High |
| Typical Substrates | Nucleophiles in the presence of an electrophile | Amines, phenols, thiols, enolates[2] | Wide range of electrophiles | Wide range of electrophiles |
| Key Advantages | Solid, relatively stable, and easy to handle | Versatile and widely used | Potent nucleophile | Common Grignard reagent, widely applicable |
| Key Disadvantages | Lower isotopic purity compared to some alternatives | Volatile liquid, light-sensitive | Highly reactive, requires inert atmosphere | Requires anhydrous conditions |
Isotopic Purity Assessment: Methodologies and Protocols
Accurate determination of isotopic purity is essential for validating the quality of deuterated reagents. NMR and MS are the gold-standard techniques for this purpose, offering complementary information on the isotopic composition of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds. By comparing the integral of the residual proton signal of the methyl group to that of a known internal standard, the percentage of non-deuterated and partially deuterated species can be accurately quantified.
Experimental Protocol: Isotopic Purity Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., D₂O).
-
Add a known quantity of an internal standard (e.g., maleic acid) with a well-resolved signal that does not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full signal relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the residual proton signal of the methyl group in this compound.
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the isotopic purity based on the relative integrals and the known concentrations of the analyte and the internal standard.
-
Illustrative ¹H NMR Data for Isotopic Purity Calculation
| Signal | Chemical Shift (ppm) | Integral | Number of Protons | Molar Ratio (Normalized to Internal Standard) |
| Internal Standard | X.XX | 1.00 | 2 | 1.00 |
| Residual CH₃S(O)₂Na | ~2.7 | 0.06 | 3 | 0.04 |
Note: This data is illustrative. Actual chemical shifts and integrals will vary depending on the specific experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the differentiation of isotopologues (molecules with the same chemical formula but different isotopic composition) and the determination of their relative abundances.
Experimental Protocol: Isotopic Purity Determination by LC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable chromatographic method to separate the analyte from any potential impurities.
-
Acquire the mass spectrum in full scan mode over a mass range that includes the expected molecular ions of the deuterated and non-deuterated species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M-Na]⁻ ions of the different isotopologues of methanesulfinate:
-
d₀ (CH₃SO₂⁻): m/z 79.00
-
d₁ (CH₂DSO₂⁻): m/z 80.01
-
d₂ (CHD₂SO₂⁻): m/z 81.01
-
d₃ (CD₃SO₂⁻): m/z 82.02
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the d₃ isotopologue as a percentage of the sum of the peak areas of all isotopologues.
-
Illustrative Mass Spectrometry Data for Isotopic Purity Assessment
| Isotopologue | m/z (Observed) | Relative Abundance (%) |
| d₀ | 79.00 | 0.5 |
| d₁ | 80.01 | 1.5 |
| d₂ | 81.01 | 5.0 |
| d₃ | 82.02 | 93.0 |
Note: This data is illustrative. The observed relative abundances will vary between different batches and suppliers.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for isotopic purity assessment.
Caption: Workflow for isotopic purity assessment by NMR spectroscopy.
Caption: Workflow for isotopic purity assessment by mass spectrometry.
Conclusion
The rigorous assessment of isotopic purity is a non-negotiable aspect of research and development involving deuterated compounds. For this compound, both NMR spectroscopy and mass spectrometry provide robust and complementary methods for this critical quality control step. While commercially available this compound typically offers an isotopic purity of around 98 atom % D, alternative reagents with higher purity levels are available and may be more suitable for highly sensitive applications. The choice of the optimal deuterated methylating agent will ultimately depend on a careful consideration of the specific experimental requirements, including the desired level of isotopic enrichment, the nature of the substrate, and the reaction conditions. By implementing the detailed protocols and understanding the comparative data presented in this guide, researchers can confidently select and validate the most appropriate reagents to ensure the accuracy and integrity of their scientific findings.
References
A Comparative Guide to the Stability of Deuterated Methylating Agents
For researchers, scientists, and drug development professionals, the choice of a methylating agent is critical for the synthesis of isotopically labeled compounds. The incorporation of a deuterated methyl group (–CD₃) is a key strategy in drug discovery to enhance metabolic stability by leveraging the kinetic isotope effect.[1][2] This guide provides an objective comparison of the stability of common deuterated methylating agents against their non-deuterated analogs, supported by the underlying principles and detailed experimental protocols for validation.
The Kinetic Isotope Effect: A Foundation of Enhanced Stability
The primary reason for the enhanced stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The bond between deuterium (B1214612) and carbon (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3][4] Consequently, more energy is required to break a C-D bond than a C-H bond.[4] This increased activation energy leads to a slower reaction rate for any process involving the cleavage of this bond, which translates to greater thermal, hydrolytic, and metabolic stability for the deuterated compound.[2][3] A deuterium-carbon bond can be 6 to 10 times more stable than the corresponding hydrogen-carbon bond.[2]
Performance Comparison of Methylating Agents
The selection of a methylating agent involves a trade-off between reactivity, stability, cost, and safety. While deuterated agents offer stability advantages, their reactivity profiles are comparable to their non-deuterated counterparts, albeit with slower reaction kinetics where C-D bond cleavage is rate-determining.
| Feature | Methyl Iodide-d3 (CD₃I) | Methyl Iodide (CH₃I) | Dimethyl Sulfate-d6 ((CD₃)₂SO₄) | Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) |
| Molecular Formula | CD₃I[5] | CH₃I | (CD₃)₂SO₄[1] | (CH₃)₂SO₄ |
| Reactivity | High[1] | High | High[1] | High |
| Typical Substrates | Nucleophiles (amines, phenols, thiols, enolates)[1] | Nucleophiles (amines, phenols, thiols, enolates) | Phenols, amines, thiols[1] | Phenols, amines, thiols |
| Expected Stability | Higher than CH₃I due to KIE[3] | Baseline | Higher than (CH₃)₂SO₄ due to KIE[3] | Baseline |
| Key Hazards | Toxic, moisture and light-sensitive[5] | Toxic, volatile | Extremely toxic, corrosive, mutagenic | Extremely toxic, corrosive, mutagenic |
| Isotopic Purity (Typical) | >99%[1] | N/A | >99%[1] | N/A |
Stability Analysis: Theoretical and Experimental Insights
Thermal Stability
Hydrolytic Stability
Hydrolysis of methylating agents like methyl iodide and dimethyl sulfate involves the nucleophilic attack by water, leading to the cleavage of the C-O or C-I bond. While the primary bond being broken in an Sₙ2 reaction does not directly involve a C-H bond, secondary kinetic isotope effects can still influence the reaction rate. Theoretical calculations of the solvolysis of methyl iodide in water confirm that deuterium substitution affects the reaction kinetics.[7][8] The hydrolysis of methyl iodide is also dependent on pH.[9] Due to the KIE, CD₃I is expected to have a slower rate of hydrolysis compared to CH₃I under identical conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the stability of methylating agents.
Protocol 1: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
This method determines the thermal decomposition temperature of a substance by measuring its mass change as a function of temperature.[10][11]
Objective: To compare the onset temperature of decomposition for deuterated and non-deuterated methylating agents.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-resolution balance and programmable furnace.[10]
-
TGA sample pans (platinum or ceramic).[10]
-
Inert gas supply (e.g., Nitrogen, Argon).[10]
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications. Ensure the purge gas flow rate is consistent with calibration conditions.[10]
-
Sample Preparation: Place a small amount (2-10 mg) of the methylating agent into a tared TGA sample pan. Due to the volatility of agents like methyl iodide, this should be performed in a controlled environment (e.g., a glove box).[10]
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Purging: Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to remove any oxygen and prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 5 or 10 °C/min) up to a final temperature where full decomposition is expected (e.g., 800 °C).[10]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature can be reported as the onset temperature of mass loss or the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.[10]
-
Comparison: Run the analysis for both the deuterated and non-deuterated agent under identical conditions and compare the resulting thermograms.
Protocol 2: Assessment of Hydrolytic Stability via GC-MS
This protocol measures the rate of hydrolysis by monitoring the disappearance of the methylating agent in an aqueous solution over time.[9]
Objective: To determine and compare the hydrolysis rate constants (k) of deuterated and non-deuterated methylating agents.
Apparatus:
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS).[1]
-
Constant-temperature water bath or incubator.[9]
-
Sealed reaction vials (e.g., serum bottles with septa).[9]
-
Gastight syringes.
-
Organic solvent for extraction (e.g., Ethyl Acetate, Hexane).
Procedure:
-
Reaction Setup:
-
Prepare buffered aqueous solutions at a desired pH (e.g., pH 7 phosphate (B84403) buffer).[9]
-
Dispense a known volume of the buffer into several sealed reaction vials and bring them to a constant temperature (e.g., 30 °C) in a water bath.[9]
-
-
Reaction Initiation: Using a gastight syringe, inject a precise amount of the methylating agent (e.g., to achieve an initial concentration of 1.0 mM) into each vial. Start a timer immediately.[9]
-
Sampling: At predetermined time intervals (t), quench the reaction in one vial by extracting the remaining methylating agent. This is done by injecting a known volume of an organic solvent (e.g., ethyl acetate) containing an internal standard.
-
Extraction: Shake the vial vigorously to extract the analyte from the aqueous phase into the organic phase.
-
GC-MS Analysis:
-
Inject an aliquot of the organic layer into the GC-MS.
-
Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the methylating agent from other components.[1]
-
Operate the MS in electron ionization (EI) mode and monitor the characteristic ions of the analyte and the internal standard.[1]
-
-
Data Analysis:
-
Calculate the concentration of the methylating agent at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the concentration (ln[A]) versus time (t).
-
For a first-order reaction, the plot will be a straight line with a slope equal to -k, where k is the rate constant.
-
-
Comparison: Perform the experiment for both the deuterated and non-deuterated agents under identical conditions to compare their hydrolysis rate constants.
Visualizations
Caption: Kinetic Isotope Effect on activation energy.
Caption: Workflow for TGA-based thermal stability analysis.
Caption: A general Sₙ2 methylation reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. electronics.org [electronics.org]
- 11. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Validation of Sodium Methanesulfinate-d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data in drug development hinges on the precision and accuracy of the bioanalytical methods used. A critical component of robust liquid chromatography-mass spectrometry (LC-MS) assays is the use of an internal standard (IS) to correct for variability during sample processing and analysis.[1][2] Stable isotope-labeled (SIL) internal standards, such as Sodium Methanesulfinate-d3, are considered the gold standard in quantitative bioanalysis.[2] This guide provides a comparative overview of the validation of this compound as a SIL-IS against a structural analog IS, a common alternative.
The Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample extraction.[3] Its purpose is to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[2] The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency.[4]
Stable isotope-labeled internal standards, where atoms like hydrogen are replaced with deuterium (B1214612) (²H or D), are chemically almost identical to the analyte.[3][5] This near-identical physicochemical behavior makes them superior in compensating for analytical variability compared to structural analogs, which may have different extraction recoveries and chromatographic retention times.[4]
Experimental Validation Protocols
This section outlines the key experiments required to validate a bioanalytical method using this compound as an internal standard for the quantification of its non-labeled counterpart, sodium methanesulfinate (B1228633). The same experiments would be performed for a method using a structural analog IS.
Stock Solution and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of sodium methanesulfinate and this compound in an appropriate solvent (e.g., methanol/water) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (CS) and quality control (QC) samples at low, medium, and high concentrations. Prepare a working solution of this compound at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike with the appropriate analyte working solution for CS and QC samples.
-
Add 10 µL of the this compound working solution to all samples except the double blank.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both sodium methanesulfinate and this compound.
Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve over a range of concentrations and assess the linearity using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples from different matrix lots to the response in a neat solution. The IS should track the analyte's matrix effect.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Performance Comparison: this compound vs. Structural Analog IS
The choice of internal standard significantly impacts assay performance. The following tables summarize the expected comparative data from a validation study.
Table 1: Expected Linearity and Range
| Internal Standard Type | Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Sodium Methanesulfinate | 1 - 1000 | ≥ 0.998 |
| Structural Analog IS | Sodium Methanesulfinate | 5 - 1000 | ≥ 0.995 |
A deuterated IS like this compound is expected to provide a wider linear range and a stronger correlation due to its superior ability to track the analyte across a broad concentration range.
Table 2: Expected Accuracy and Precision Data
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ QC | 1 | 95 - 105 | < 10 |
| Low QC | 3 | 98 - 102 | < 5 | |
| Mid QC | 100 | 99 - 101 | < 3 | |
| High QC | 800 | 98 - 102 | < 4 | |
| Structural Analog IS | LLOQ QC | 5 | 90 - 110 | < 15 |
| Low QC | 15 | 92 - 108 | < 10 | |
| Mid QC | 100 | 95 - 105 | < 8 | |
| High QC | 800 | 93 - 107 | < 9 |
The tighter accuracy and precision values expected with this compound reflect its ability to more effectively compensate for minor variations in sample handling and instrument performance.
Table 3: Expected Matrix Effect and Recovery
| Internal Standard Type | Parameter | Analyte | Internal Standard |
| This compound | Matrix Effect (%CV) | < 5 | < 5 |
| Recovery (%) | 85 ± 5 | 87 ± 4 | |
| Structural Analog IS | Matrix Effect (%CV) | < 15 | < 18 |
| Recovery (%) | 75 ± 12 | 68 ± 15 |
This compound is anticipated to show minimal and consistent matrix effects and higher, more consistent recovery due to its chemical similarity to the analyte. A structural analog may exhibit different extraction and ionization characteristics, leading to greater variability.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of the validation process and the experimental workflow.
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Caption: Logical relationship between internal standard choice and assay performance.
Conclusion
The validation of a bioanalytical method is a critical step in ensuring data quality and reliability. While a structural analog can be used as an internal standard, a stable isotope-labeled internal standard such as this compound is demonstrably superior. Its near-identical physicochemical properties to the analyte lead to more accurate and precise results, a wider linear range, and more effective compensation for matrix effects and extraction variability. For researchers aiming for the highest level of data integrity in regulated bioanalysis, the use of a deuterated internal standard is strongly recommended.
References
Cross-Validation of Analytical Methods for Drug Metabolite Quantification Using Sodium Methanesulfinate-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method performance for the quantification of a key metabolite, methanesulfinic acid, utilizing its stable isotope-labeled internal standard, Sodium methanesulfinate-d3. The cross-validation principles and data presented herein are essential for ensuring data integrity and consistency when analytical methods are transferred between laboratories or when different methods are employed within a single study. The hypothetical analyte, "Drug X," is used as the parent drug that metabolizes to methanesulfinic acid, a scenario analogous to the metabolism of the alkylating agent busulfan.[1][2]
Introduction to Cross-Validation in Bioanalysis
Cross-validation is a critical component of bioanalytical method validation, designed to ensure the comparability of results when a method is transferred, or when data from different analytical methods are combined.[3][4] According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary to demonstrate that a bioanalytical method can produce consistent and reliable data under varied conditions, such as in different laboratories or with different analysts.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is a best practice that significantly enhances the robustness and reliability of LC-MS/MS assays by correcting for variability in sample extraction and matrix effects.[2][5]
This guide will compare the performance of a validated LC-MS/MS method for the quantification of methanesulfinic acid in human plasma between two hypothetical laboratories: a reference laboratory (Lab A) and a receiving laboratory (Lab B).
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of methanesulfinic acid in human plasma, using this compound as the internal standard. The data represents a typical cross-validation study between two laboratories.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Laboratory A (Reference) | Laboratory B (Receiving) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9979 | ≥ 0.99 |
| Calibration Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
Table 2: Cross-Validation of Quality Control Samples
| QC Level (ng/mL) | Laboratory A (Mean ± SD, n=6) | Laboratory B (Mean ± SD, n=6) | % Difference from Lab A | Acceptance Criteria |
| LLOQ (1.0) | 1.05 ± 0.12 | 1.09 ± 0.15 | +3.8% | Within ± 20% |
| Low QC (3.0) | 2.98 ± 0.21 | 3.10 ± 0.25 | +4.0% | Within ± 15% |
| Mid QC (500) | 505 ± 25 | 490 ± 30 | -3.0% | Within ± 15% |
| High QC (800) | 795 ± 40 | 810 ± 45 | +1.9% | Within ± 15% |
Table 3: Incurred Sample Reanalysis (ISR) for Cross-Validation
| Number of Samples | Samples within ±20% of Original Value | % of Samples Meeting Criteria | Acceptance Criteria |
| 20 | 19 | 95% | ≥ 67% |
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
Stock solutions of methanesulfinic acid and this compound are prepared in methanol (B129727). Working solutions for calibration standards and quality control (QC) samples are prepared by diluting the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and QCs are prepared by spiking drug-free human plasma with the appropriate working solutions.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method for Methanesulfinic Acid Quantification
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Methanesulfinic acid: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
Cross-Validation Procedure
-
Protocol Exchange: The reference laboratory (Lab A) provides the validated analytical method protocol to the receiving laboratory (Lab B).
-
QC Sample Analysis: Both laboratories analyze the same batches of low, medium, and high concentration QC samples. A minimum of six replicates at each level should be analyzed.
-
Incurred Sample Analysis: A set of incurred samples (samples from dosed subjects) are analyzed by both laboratories.
-
Data Comparison: The results from both laboratories are statistically compared. The mean accuracy of the QC samples from Lab B should be within 15% of the nominal concentration (20% for the LLOQ), and the precision should not exceed 15% CV (20% for the LLOQ).[1] For incurred samples, at least 67% of the results from Lab B should be within 20% of the results from Lab A.[3]
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation process and the analytical method.
Caption: Workflow for inter-laboratory cross-validation.
References
- 1. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 5. japsonline.com [japsonline.com]
Evaluating the Performance of Sodium Methanesulfinate-d3 Across Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium methanesulfinate-d3 serves as a crucial internal standard in various analytical methodologies, particularly in mass spectrometry-based quantification. Its utility stems from its structural similarity to endogenous methanesulfinic acid, allowing for accurate correction of analytical variability. However, the performance of this internal standard can be significantly influenced by the complexity of the sample matrix. This guide provides a comparative framework for evaluating the performance of this compound in different biological and pharmaceutical matrices. Due to a lack of publicly available direct comparative studies, this document outlines a standardized experimental protocol and presents illustrative data to guide researchers in their own validation efforts.
Experimental Design for Performance Evaluation
To rigorously assess the performance of this compound, a systematic approach should be employed across various matrices. The following experimental workflow is recommended for determining key performance indicators such as recovery, matrix effects, and stability.
Caption: A generalized workflow for evaluating the performance of this compound in different matrices.
Key Performance Parameters: A Comparative Overview
The following tables present illustrative data for the performance of this compound in three common matrices: human plasma, human urine, and a representative pharmaceutical formulation buffer. These values are intended as a benchmark for what might be expected in a typical validation study.
Table 1: Recovery of this compound
Recovery assesses the efficiency of the extraction process in isolating the internal standard from the matrix.
| Matrix | Extraction Method | Mean Recovery (%) | Standard Deviation (%) | Acceptance Criteria |
| Human Plasma | Protein Precipitation (Acetonitrile) | 88.2 | 4.5 | 80-120% |
| Human Urine | Dilute-and-Shoot | 95.7 | 2.1 | 80-120% |
| Formulation Buffer | Direct Injection | 99.1 | 1.5 | 80-120% |
Table 2: Matrix Effect on this compound Signal
The matrix effect evaluates the impact of co-eluting endogenous components on the ionization of the internal standard.
| Matrix | Matrix Effect (%) | Standard Deviation (%) | Acceptance Criteria |
| Human Plasma | 82.5 (Ion Suppression) | 6.8 | 85-115% |
| Human Urine | 91.3 (Ion Suppression) | 4.2 | 85-115% |
| Formulation Buffer | 101.2 (No Significant Effect) | 2.0 | 85-115% |
Table 3: Stability of this compound in Different Matrices
Stability is assessed under various storage conditions to ensure the integrity of the internal standard over the course of sample handling and analysis.
| Matrix | Condition | Duration | Stability (% Remaining) | Acceptance Criteria |
| Human Plasma | Freeze-Thaw (3 cycles) | - | 96.4 | 85-115% |
| Bench-Top (4 hours, RT) | 4 hours | 98.1 | 85-115% | |
| Long-Term (-20°C) | 30 days | 94.9 | 85-115% | |
| Human Urine | Freeze-Thaw (3 cycles) | - | 97.8 | 85-115% |
| Bench-Top (4 hours, RT) | 4 hours | 99.2 | 85-115% | |
| Long-Term (-20°C) | 30 days | 96.5 | 85-115% | |
| Formulation Buffer | Refrigerated (4°C) | 7 days | 99.5 | 85-115% |
Methodologies for Key Experiments
Detailed protocols are essential for reproducible performance evaluation.
Sample Preparation and Extraction
The choice of extraction method is critical and matrix-dependent.
Caption: Matrix-specific sample preparation pathways for analysis.
a. Human Plasma (Protein Precipitation):
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Spike with the appropriate concentration of this compound.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b. Human Urine (Dilute-and-Shoot):
-
Pipette 50 µL of blank human urine into a microcentrifuge tube.
-
Spike with this compound.
-
Add 450 µL of the initial mobile phase.
-
Vortex to mix.
-
Transfer to an autosampler vial for injection.
c. Pharmaceutical Formulation Buffer (Direct Injection):
-
Spike the formulation buffer directly with this compound.
-
Vortex to mix.
-
Transfer to an autosampler vial for direct injection.
Calculation of Performance Parameters
a. Recovery: Recovery is determined by comparing the analytical response of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
b. Matrix Effect: The matrix effect is calculated by comparing the peak area of the internal standard in a post-extraction spiked sample to that in a neat solution.
-
Matrix Effect (%) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
c. Stability: The stability is evaluated by comparing the concentration of the internal standard in a sample after storage under specific conditions to the initial concentration.
-
Stability (%) = (Mean Concentration after Storage / Initial Mean Concentration) x 100
Conclusion
The performance of this compound as an internal standard is intrinsically linked to the sample matrix and the chosen analytical method. While it demonstrates robust performance in cleaner matrices like pharmaceutical buffers, more complex biological matrices such as plasma can introduce challenges like ion suppression and lower recovery. Therefore, it is imperative for researchers to perform matrix-specific validation studies to ensure the accuracy and reliability of their analytical data. The experimental framework and illustrative data provided in this guide offer a starting point for these critical evaluations.
Safety Operating Guide
Proper Disposal of Sodium Methanesulfinate-d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Sodium Methanesulfinate-d3 (CAS No. 2129597-38-0), ensuring the safety of laboratory personnel and compliance with regulatory standards. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a deuterated analog of sodium methanesulfinate (B1228633) and is classified as harmful if swallowed, causing skin and serious eye irritation.[1] Adherence to proper disposal protocols is crucial to mitigate potential hazards and environmental contamination.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Hand Protection | Chemical-resistant gloves.[1] |
| Body Protection | Laboratory coat or impervious clothing.[1] |
| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator should be used if exposure limits are exceeded or if irritation is experienced. |
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the handling area.[1]
II. Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Containment:
-
Ensure the waste this compound is in a suitable, closed, and properly labeled container.
-
If cleaning up a spill, carefully pick up the material without creating dust and place it into the designated waste container.[1]
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and the CAS number "2129597-38-0".
-
Include any relevant hazard symbols as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Protect the container from moisture.[1]
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
III. Emergency Procedures
In the event of accidental release or exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Sodium methanesulfinate-d3
Essential Safety and Handling Guide for Sodium Methanesulfinate-d3
This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is crucial to use appropriate personal protective equipment to prevent exposure through inhalation, ingestion, or skin and eye contact.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Remarks |
|---|---|---|
| Eyes/Face | Chemical safety goggles or glasses | Must meet ANSI Z.87.1 1989 standard or European Standard EN166. A face shield is recommended when there is a risk of splashing.[3][4] |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile or neoprene, are recommended.[2][3] Always inspect gloves for integrity before use and wash them before removal.[5] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect against minor splashes.[2][3] |
| Respiratory | NIOSH/MSHA approved respirator | Use a respirator if ventilation is inadequate or if dusts are generated.[3] Engineering controls like fume hoods are the primary line of defense.[6] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[2][3] |
Operational Plan: Handling and Storage
Safe handling requires a controlled environment and strict adherence to the following protocols to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[4][6][7]
-
Designated Area: Conduct all work with the compound in a designated area.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[7][8]
Handling Protocol
-
Avoid Dust Formation: As a solid, care must be taken to minimize the generation of dust.[1][4][7] Whenever possible, use premixed solutions to avoid handling powders.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5][7] Do not eat, drink, or smoke in the laboratory area.[4][5][7]
-
Container Handling: Keep the container tightly closed when not in use.[7] Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Inert Atmosphere: For handling and long-term stability, especially when preparing solutions, it is best to work under an inert atmosphere like dry nitrogen or argon to prevent oxidation.[9]
Storage
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][7] The recommended storage temperature is often room temperature, but always refer to the manufacturer's certificate of analysis.[9][10]
-
Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.[2]
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.[2][7] Do not mix with other waste.
-
Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal facility, following all local, state, and federal regulations.[7][11] Do not let the product enter drains.[7]
Emergency and First Aid Procedures
Immediate action is required in case of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Consult a physician if irritation persists.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][7] |
In all cases of doubt, or when symptoms persist, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1][7]
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. aksci.com [aksci.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
